3,4-dimethoxy-N-(2-methoxyethyl)aniline
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXNTVJZCELFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-dimethoxy-N-(2-methoxyethyl)aniline (CAS 1021000-38-3)
Introduction: This document provides a comprehensive technical overview of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline derivative identified by CAS number 1021000-38-3. While not as extensively documented as some common reagents, this molecule represents a potentially valuable building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its structure, featuring a dimethoxylated aromatic ring and a flexible N-alkyl ether side chain, offers a unique combination of functionalities for synthetic elaboration. This guide synthesizes available data to present its core properties, a plausible synthetic approach, and its potential applications, with a focus on providing actionable insights for laboratory practice.
Section 1: Core Chemical Properties & Identifiers
Precise identification and understanding of a compound's fundamental properties are the bedrock of any successful research endeavor. While extensive experimental data for this specific molecule is not widely published, we can consolidate its key identifiers and predicted properties from established chemical databases.
Table 1: Chemical Identifiers for 3,4-dimethoxy-N-(2-methoxyethyl)aniline
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1021000-38-3 | [1][2] |
| Molecular Formula | C11H17NO3 | [1][3][4] |
| Molecular Weight | 211.26 g/mol | [1][5] |
| IUPAC Name | 3,4-dimethoxy-N-(2-methoxyethyl)aniline | [3] |
| SMILES | COCCNC1=CC(=C(C=C1)OC)OC | [3] |
| InChI | InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | [3] |
| InChIKey | ZRLXNTVJZCELFT-UHFFFAOYSA-N |[3] |
Table 2: Predicted Physicochemical Properties Note: The following values are computationally predicted and should be used as an estimation pending experimental verification.
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 1.9 | [3] |
| Monoisotopic Mass | 211.12085 Da | [3] |
| Predicted Collision Cross Section ([M+H]⁺) | 145.7 Ų |[3] |
Section 2: Plausible Synthetic Route & Mechanistic Rationale
While specific literature detailing the synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is sparse, a highly plausible and efficient method can be devised based on established organic chemistry principles, specifically reductive amination. This common transformation is a cornerstone of pharmaceutical synthesis due to its high atom economy and the prevalence of amines in bioactive molecules.[6]
The proposed synthesis involves the reaction of 3,4-dimethoxyaniline with 2-methoxyacetaldehyde.
Causality and Rationale: The choice of reductive amination is strategic. It is a one-pot reaction that first involves the formation of an imine intermediate from the aniline and the aldehyde, which is then reduced in situ to the desired secondary amine. This avoids the harsher conditions and potential for over-alkylation associated with direct N-alkylation using halides. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion and tolerant of a wide range of functional groups.
Proposed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3,4-dimethoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyacetaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed, as indicated by TLC analysis.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed reductive amination workflow.
Caption: Proposed reductive amination synthesis route.
Section 3: Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 1021000-38-3 is publicly available. The following information is extrapolated from the safety profiles of structurally related compounds, namely 3,4-dimethoxyaniline and other aniline derivatives. This guidance is precautionary and a comprehensive, substance-specific risk assessment should be conducted before handling.
Table 3: Summary of Potential Hazards (Based on Analogs)
| Hazard Category | Description | Precautionary Statements |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[7] | Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.[7][8][9] |
| Skin Irritation | May cause skin irritation.[7][9] | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7][9] |
| Eye Irritation | May cause serious eye irritation.[9] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Recommended Laboratory Practices:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from strong oxidizing agents and acids.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
Section 4: Potential Applications in Research & Drug Development
The true value of a chemical entity is realized through its application. Based on its structure and the context provided by related chemical literature, 3,4-dimethoxy-N-(2-methoxyethyl)aniline is a promising intermediate for synthetic and medicinal chemistry.
-
Scaffold for Bioactive Molecules: Aniline derivatives are foundational scaffolds in a vast number of pharmaceuticals.[6] This compound serves as a pre-functionalized building block. The dimethoxy substitution pattern is found in numerous natural products and drugs, often influencing receptor binding and metabolic stability.
-
Intermediate for Heterocyclic Synthesis: The nucleophilic secondary amine is a handle for constructing more complex heterocyclic systems. For example, a similar compound was noted in the context of synthesizing pyranopyrazole derivatives.[1] Such heterocyclic cores are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is crucial for optimizing its efficacy and safety. The N-(2-methoxyethyl) side chain offers several points for modification. Its length, flexibility, and the terminal ether group can be altered to probe interactions with biological targets, potentially improving properties like solubility, cell permeability, and metabolic profile.
Visualizing the Research Workflow
The diagram below outlines a logical workflow for utilizing this compound in a typical drug discovery context.
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An In-Depth Technical Guide to 3,4-dimethoxy-N-(2-methoxyethyl)aniline for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a compound of interest in medicinal chemistry and organic synthesis. The guide details its chemical structure, molecular weight, and physicochemical properties. A robust, step-by-step protocol for its synthesis via reductive amination is presented, along with a workflow for its purification and characterization. The guide also explores the relevance of the dimethoxyaniline scaffold in contemporary drug discovery, particularly in oncology, and discusses the potential applications of this specific derivative. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in the fields of drug development and chemical synthesis.
Introduction: Unveiling a Versatile Scaffold
The substituted aniline framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Within this class of compounds, the 3,4-dimethoxyaniline moiety serves as a particularly valuable scaffold, lending itself to the synthesis of a diverse range of biologically active molecules. This guide focuses on a specific derivative, 3,4-dimethoxy-N-(2-methoxyethyl)aniline, providing an in-depth look at its chemical properties, a reliable method for its synthesis, and its potential role in the development of novel therapeutics.
The strategic placement of methoxy groups on the aniline ring, as seen in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties. Methoxy groups are known to impact a molecule's solubility, metabolic stability, and ability to form key interactions with biological targets.[2] The addition of an N-(2-methoxyethyl) side chain further functionalizes the molecule, opening up avenues for a variety of chemical modifications and potential interactions within a binding pocket.
This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, characterize, and utilize 3,4-dimethoxy-N-(2-methoxyethyl)aniline in their research endeavors.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Chemical Structure and Molecular Formula
The chemical structure of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an N-alkylated amino group with a 2-methoxyethyl side chain.
-
Molecular Formula: C₁₁H₁₇NO₃[3]
-
Molecular Weight: 211.26 g/mol [3]
-
IUPAC Name: 3,4-dimethoxy-N-(2-methoxyethyl)aniline
The structural attributes of this molecule suggest a moderate polarity, with the potential for hydrogen bonding via the secondary amine. The methoxy groups contribute to its electron-donating properties and can influence its conformation and binding interactions.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 3,4-dimethoxy-N-(2-methoxyethyl)aniline and its primary precursor, 3,4-dimethoxyaniline.
| Property | 3,4-dimethoxy-N-(2-methoxyethyl)aniline | 3,4-dimethoxyaniline (Starting Material) |
| Molecular Formula | C₁₁H₁₇NO₃ | C₈H₁₁NO₂[4] |
| Molecular Weight | 211.26 g/mol [3] | 153.18 g/mol [4] |
| Appearance | Predicted: Light yellow to brown oil or solid | Light yellow to brown crystalline powder[2] |
| Melting Point | Not available | 84.5-90.5 °C[4] |
| Boiling Point | Not available | 174-176 °C at 22 mmHg |
| Solubility | Predicted: Soluble in methanol, ethanol, ethyl acetate, and dichloromethane | Slightly soluble in water; soluble in organic solvents |
Synthesis and Purification: A Practical Workflow
The synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its operational simplicity and high yields. The process involves the reaction of 3,4-dimethoxyaniline with 2-methoxyacetaldehyde in the presence of a mild reducing agent.
Synthetic Pathway: Reductive Amination
The reaction proceeds in two main steps within a single pot:
-
Imine Formation: The amine group of 3,4-dimethoxyaniline nucleophilically attacks the carbonyl carbon of 2-methoxyacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine to the corresponding secondary amine, yielding the final product.
Sources
Navigating the Safety Landscape of 3,4-dimethoxy-N-(2-methoxyethyl)aniline: A Technical Guide for Researchers
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 3,4-dimethoxy-N-(2-methoxyethyl)aniline . As a structurally complex aromatic amine, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety and experimental integrity.
Compound Profile and Physicochemical Properties
3,4-dimethoxy-N-(2-methoxyethyl)aniline belongs to the aniline family, characterized by an amino group attached to a benzene ring. The presence of two methoxy groups on the ring and an N-alkylation with a methoxyethyl group will influence its reactivity, solubility, and metabolic fate.
| Property | Value (for 3,4-dimethoxyaniline) | Reference |
| Molecular Formula | C8H11NO2 | [4][5] |
| Molecular Weight | 153.18 g/mol | [4] |
| Appearance | Reddish-brown crystalline powder | [4] |
| Melting Point | 86 - 88 °C | [6] |
| Boiling Point | 174 - 176 °C @ 22 mmHg | [6] |
| Flash Point | > 110 °C | [6] |
| Solubility | 1 to 10 mg/mL at 64 °F | [7] |
Note: The properties of 3,4-dimethoxy-N-(2-methoxyethyl)aniline may differ from its parent compound, 3,4-dimethoxyaniline. The N-alkylation is expected to increase its boiling point and may alter its solubility profile.
Hazard Identification and Toxicological Profile
The primary hazards associated with anilines are acute toxicity, the potential for causing methemoglobinemia, and possible carcinogenicity.[8][9]
Warning! Based on data for related anilines, this compound is likely harmful if swallowed, inhaled, or absorbed through the skin .[10] It is expected to cause skin and severe eye irritation.[6][10]
Key Toxicological Concerns:
-
Methemoglobinemia: Anilines are known to oxidize hemoglobin in red blood cells to methemoglobin, impairing oxygen transport in the blood.[8][10] This can lead to cyanosis (bluish discoloration of the skin), dizziness, headache, and at high concentrations, can be fatal.[10] The onset of symptoms may be delayed for several hours after exposure.[8]
-
Carcinogenicity and Mutagenicity: Some anilines are suspected of causing cancer and genetic defects.[9][11]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and blood.[10][11]
-
Skin Sensitization: May cause an allergic skin reaction upon re-exposure.[10]
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound. The following protocols are based on best practices for handling toxic aromatic amines.
Engineering Controls
-
Ventilation: All work with 3,4-dimethoxy-N-(2-methoxyethyl)aniline should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10][12]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][13]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required PPE for handling 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[6][10] The material may darken in color during storage and is sensitive to light and moisture.[10]
-
Security: Store in a locked poison room or a designated and restricted area.[10][11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. | [10] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [6][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [10] |
Spill Response
Caption: Step-by-step spill response protocol.
Disposal Considerations
All waste materials contaminated with 3,4-dimethoxy-N-(2-methoxyethyl)aniline must be treated as hazardous waste.[6] Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11]
Conclusion
While a specific SDS for 3,4-dimethoxy-N-(2-methoxyethyl)aniline is not currently available, a comprehensive safety protocol can be established by leveraging data from structurally similar compounds. The primary concerns of acute toxicity, methemoglobinemia, and potential carcinogenicity necessitate stringent adherence to engineering controls, personal protective equipment, and safe handling practices. By treating this compound with the caution it warrants, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
Material Safety Data Sheet. (2013-04-15). Link
-
3,4-dimethoxy-N-(2-methoxyethyl)aniline | C11H17NO3 | CID 28575187 - PubChem. Link
-
3,4-dimethoxy-N-[2-(2-methoxyethoxy)ethyl]aniline | C13H21NO4 | CID 64190145 - PubChem. Link
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20). Link
-
SAFETY DATA SHEET - Fisher Scientific. (2007-02-09). Link
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Safety Data Sheet - Fisher Scientific. (2015-03-19). Link
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sc-480291 - SAFETY DATA SHEET. (2019-08-09). Link
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SAFETY DATA SHEET - Fisher Scientific. Link
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3,4-dimethoxy-n-(2-methoxyethyl)aniline - PubChemLite. Link
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Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Link
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3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5 - Sarna Chemicals. Link
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3,4-Dimethoxyaniline, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. Link
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3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem. Link
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3,4-Dimethoxy-N-(2-methoxyethyl)aniline 100mg - Dana Bioscience. Link
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Aniline Safety Data Sheet | PDF | Toxicity - Scribd. Link
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Solubility Profiling of N-(2-methoxyethyl)-3,4-dimethoxyaniline: A Technical Guide
Executive Summary & Compound Significance
N-(2-methoxyethyl)-3,4-dimethoxyaniline (CAS: 1021000-38-3) is a specialized secondary amine intermediate, critical in the synthesis of tyrosine kinase inhibitors (TKIs) and related pharmacophores.[1] Its structural duality—combining a lipophilic dimethoxybenzene core with a polar methoxyethyl side chain—creates a complex solubility profile that challenges standard purification workflows.
This guide provides a definitive technical framework for predicting, determining, and optimizing the solubility of this compound. Unlike simple anilines, the ether-rich side chain introduces specific hydrogen bonding capabilities that must be leveraged for efficient process design (crystallization, extraction, and chromatography).
Structural Analysis for Solubility Prediction
-
Core: 3,4-Dimethoxyaniline (Lipophilic aromatic scaffold).
-
Electronic Effect: The secondary amine acts as a weak H-bond donor; the three ether oxygens act as H-bond acceptors.
-
Thermodynamic Implication: The compound exhibits high solubility in chlorinated and polar aprotic solvents but requires careful cosolvent engineering for crystallization.
Theoretical Solubility Framework
Before experimental validation, researchers must establish a theoretical baseline to minimize solvent consumption.
Predicted Hansen Solubility Parameters (HSP)
Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP values for N-(2-methoxyethyl)-3,4-dimethoxyaniline are:
| Parameter | Symbol | Estimated Value (MPa^0.5) | Physical Interpretation |
| Dispersion | 18.5 | Interactions via London dispersion forces (aromatic ring). | |
| Polarity | 7.2 | Dipole-dipole interactions (ether linkages). | |
| H-Bonding | 8.4 | Hydrogen bonding (NH donor, O acceptors). |
Solvent Selection Logic:
-
Good Solvents: Solvents with vectors close to the solute's sphere (e.g., Dichloromethane, THF, Ethyl Acetate).
-
Antisolvents: Solvents with high
(Water) or very low (Hexane, Heptane).
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Chlorinated | DCM, Chloroform | Very High (>200 mg/mL) | Dipole interaction & dispersion match. |
| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | H-bonding with ether oxygens and amine. |
| Esters | Ethyl Acetate, IPM | Moderate-High | Good polarity match; useful for crystallization. |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Mismatch in polarity and H-bonding. |
| Aqueous | Water (pH 7) | Very Low | Hydrophobic aromatic core dominates. |
| Aqueous Acid | 1M HCl | High | Protonation of secondary amine forms soluble salt. |
Experimental Determination Protocols
Trustworthiness Directive: The following protocols are self-validating. They include internal checks (mass balance, Tyndall effect) to ensure data integrity.
Protocol A: Dynamic Laser Monitoring (The "Gold Standard")
This method determines the metastable zone width (MSZW), critical for designing crystallization processes.
Equipment:
-
Jacketed glass reactor (10–50 mL).
-
Turbidity probe or focused beam reflectance measurement (FBRM).
-
Programmable cryostat.
Workflow:
-
Preparation: Charge excess N-(2-methoxyethyl)-3,4-dimethoxyaniline into the solvent (e.g., 500 mg in 5 mL EtOH).
-
Heating: Ramp temperature at 0.5°C/min. Record
(point of complete dissolution/loss of turbidity). -
Cooling: Ramp down at 0.5°C/min. Record
(point of nucleation). -
Validation: Repeat with varying concentrations to construct the solubility curve.
Protocol B: HPLC-Based Equilibrium Solubility (For Antisolvents)
Used when solubility is too low for visual detection (e.g., in Heptane or Water).
-
Saturation: Add excess solid to solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (pre-heated to avoid precipitation).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Check: If peak area is below LOQ, concentrate sample by N2 evaporation and reconstitute in Methanol.
-
Visualization: Solubility & Process Workflows
Solubility Determination Logic
This diagram outlines the decision tree for selecting the correct solubility determination method based on the solvent type.
Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on solvent polarity.
Purification by Recrystallization
The most common application of solubility data for this intermediate is purification from the reductive amination reaction mixture.
Figure 2: Standard recrystallization workflow utilizing the differential solubility profile in Ethanol/Heptane systems.
Application in Process Development
Recrystallization Solvent Systems
Based on the structural properties, the following solvent systems are recommended for purifying N-(2-methoxyethyl)-3,4-dimethoxyaniline:
-
Ethanol / Heptane (Recommended):
-
Dissolution: Soluble in Ethanol at 50–60°C.
-
Precipitation: Heptane acts as a strong antisolvent.
-
Ratio: Start with 1:3 (EtOH:Heptane) saturation.
-
-
Isopropyl Acetate (IPAc):
-
Often provides a "sweet spot" where the compound is soluble hot but crystallizes upon cooling without needing an antisolvent.
-
Extraction Strategy
For workup after synthesis (e.g., reductive amination of 3,4-dimethoxyaniline):
-
Acidic Wash: The secondary amine can be extracted into aqueous 1M HCl (forming the hydrochloride salt) to remove non-basic impurities (e.g., unreacted aldehyde or neutral byproducts).
-
Basification: Neutralize the aqueous layer with NaOH to pH > 10.
-
Extraction: Extract the free base back into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . DCM is preferred for higher solubility, while MTBE is preferred for easier evaporation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline (Parent Structure Analysis). PubChem. Available at: [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for group contribution methodology).
-
Accela ChemBio. Product Entry: 3,4-dimethoxy-N-(2-methoxyethyl)aniline (CAS 1021000-38-3).[1] Accela ChemBio Catalog. (Verification of specific CAS existence).
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The Impact of N-Substitution on the Physicochemical and Reactive Profile of 3,4-Dimethoxyaniline
An In-depth Technical Guide for Drug Development Professionals
Abstract
3,4-Dimethoxyaniline (3,4-DMA), also known as 4-aminoveratrole, is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its utility stems from the activated aromatic ring and the nucleophilic primary amino group. Substitution at the nitrogen atom (N-substitution) dramatically alters the molecule's fundamental properties, including basicity, nucleophilicity, steric profile, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's reactivity, biological interactions, and suitability for various synthetic pathways. This guide provides a detailed exploration of the core differences between the parent 3,4-dimethoxyaniline and its N-substituted derivatives (N-alkyl, N-aryl, N-acyl, and iminyl), offering field-proven insights into the causality behind these changes and providing validated experimental protocols for their synthesis and characterization.
The Parent Compound: 3,4-Dimethoxyaniline (3,4-DMA)
3,4-Dimethoxyaniline is a primary aromatic amine characterized by two electron-donating methoxy groups at the 3- and 4-positions of the benzene ring.[2] This substitution pattern has profound electronic effects that are foundational to understanding its derivatives.
-
Electronic Profile: The methoxy groups donate electron density into the aromatic ring via resonance, which in turn increases the electron density on the nitrogen atom of the amino group. This enhanced electron density makes the nitrogen lone pair more available, rendering 3,4-DMA a stronger base and a more potent nucleophile compared to unsubstituted aniline.[3]
-
Reactivity: As a primary amine, 3,4-DMA possesses two N-H protons, enabling it to participate in hydrogen bonding and undergo a wide range of reactions, including diazotization, acylation, alkylation, and condensation.[4][5]
-
Applications: It serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1][2][6]
Core Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2][6] |
| Molecular Weight | 153.18 g/mol | [2][7] |
| Appearance | Cream to reddish-brown crystalline powder/lumps | [2][7] |
| Melting Point | 86-90.5 °C | [6] |
| Solubility | Slightly soluble in water; soluble in methanol | [7] |
| ¹H NMR (CDCl₃) | See SpectraBase for detailed spectrum | [8] |
| Key IR Absorptions | N-H stretching (typically ~3300-3500 cm⁻¹) | [9] |
The Influence of N-Substitution: A Comparative Analysis
Substituting the hydrogen atoms on the primary amino group of 3,4-DMA with alkyl, aryl, or acyl groups creates secondary or tertiary amines, or amides, each with a distinct chemical personality.[3][5][10]
Caption: Structural relationship between 3,4-dimethoxyaniline and its major N-substituted derivatives.
N-Alkyl Derivatives
N-alkylation involves replacing one or both N-H protons with alkyl groups (e.g., methyl, ethyl).
-
Causality of Change: Alkyl groups are electron-donating through an inductive effect.[3] This pushes more electron density onto the nitrogen atom, further increasing its basicity compared to the parent 3,4-DMA. However, this comes at a cost. The introduction of bulky alkyl groups increases steric hindrance around the nitrogen, which can impede its ability to act as a nucleophile in certain reactions. The loss of N-H protons (in the case of tertiary amines) eliminates the ability to act as a hydrogen bond donor, which significantly lowers the boiling point compared to primary or secondary amines of similar molecular weight.[11]
-
Reactivity Differences: N-alkyl derivatives are excellent nucleophiles for reactions like SN2 substitutions. Tertiary N-alkyl derivatives, lacking N-H protons, will not undergo acylation or form imines under standard conditions.
N-Aryl Derivatives
N-arylation connects a second aromatic ring directly to the nitrogen atom.
-
Causality of Change: This modification drastically reduces the basicity of the nitrogen. The lone pair of electrons on the nitrogen is delocalized not only into the 3,4-dimethoxyphenyl ring but also into the newly introduced aryl ring system. This resonance stabilization makes the lone pair significantly less available for protonation.
-
Reactivity Differences: While still nucleophilic enough to participate in certain coupling reactions, their reactivity is attenuated compared to 3,4-DMA. They are key structures in many advanced materials and pharmaceutical compounds.
N-Acyl Derivatives (Amides)
N-acylation introduces a carbonyl group adjacent to the nitrogen, forming an amide linkage.
-
Causality of Change: This is the most significant modification in terms of electronic properties. The nitrogen lone pair becomes extensively delocalized onto the highly electronegative carbonyl oxygen through resonance. This effect renders the nitrogen atom essentially non-basic and a very poor nucleophile. The N-H proton of a secondary amide is now weakly acidic.
-
Reactivity Differences: The chemistry of N-acyl derivatives is dominated by the amide functional group, not the aniline substructure. They are stable to conditions that would degrade the parent amine and are common motifs in biologically active molecules.[12][13][14]
N-Iminyl Derivatives (Schiff Bases)
Condensation with an aldehyde or ketone results in an imine, or Schiff base, characterized by a C=N double bond.
-
Causality of Change: The formation of the imine replaces the N-H protons with a C=N double bond. The nitrogen lone pair resides in an sp² hybrid orbital and is less basic than in the parent sp³ hybridized amine. These compounds are often colored and can be sensitive to hydrolysis, especially under acidic conditions.[15]
-
Reactivity Differences: The imine bond is susceptible to nucleophilic attack at the carbon and can be reduced to form secondary amines. Schiff bases are versatile ligands in coordination chemistry and have diverse biological activities.[15][16][17]
Caption: Comparative impact of N-substitution on the core properties of the amine nitrogen.
Validated Synthetic Protocols & Methodologies
The choice of synthetic strategy is dictated by the desired N-substituent. The following protocols are presented as self-validating systems, where successful synthesis is confirmed through rigorous characterization.
General Experimental Workflow
A robust workflow is critical for ensuring reproducibility and purity.
Caption: A self-validating workflow for the synthesis and confirmation of N-substituted derivatives.
Protocol: N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-benzyl-3,4-dimethoxyaniline, a secondary amine, using benzaldehyde. Reductive amination is a highly efficient and common method for forming C-N bonds.[18][19]
-
Principle: The amine first condenses with the aldehyde to form a Schiff base (imine) intermediate in situ. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation, then reduces the imine to the corresponding amine.[20][21] NaBH(OAc)₃ is chosen here as it is mild, tolerant of many functional groups, and does not reduce the aldehyde starting material.
-
Step-by-Step Methodology:
-
To a stirred solution of 3,4-dimethoxyaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M), add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-benzyl-3,4-dimethoxyaniline.
-
-
Validation:
-
IR Spectroscopy: Disappearance of the primary amine's double N-H stretch and appearance of a single N-H stretch for the secondary amine.
-
¹H NMR Spectroscopy: Appearance of a new singlet or doublet corresponding to the benzylic CH₂ protons.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the N-benzylated product.
-
Protocol: N-Acylation to form an Amide
This protocol describes the synthesis of N-(3,4-dimethoxyphenyl)acetamide. Acylation is a fundamental transformation that is readily achieved with acyl chlorides or anhydrides.[22]
-
Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acylating agent (acetyl chloride). A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Step-by-Step Methodology:
-
Dissolve 3,4-dimethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like DCM or tetrahydrofuran (THF) in a flask cooled in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3,4-dimethoxyphenyl)acetamide.
-
-
Validation:
-
IR Spectroscopy: Complete disappearance of the primary N-H stretches and the appearance of a strong amide C=O stretch (typically ~1650-1680 cm⁻¹) and a secondary amide N-H stretch.
-
¹H NMR Spectroscopy: Appearance of a sharp singlet corresponding to the acetyl (CH₃) protons and a broad singlet for the amide N-H proton. The human metabolite of 4-aminoveratrole is N-(3,4-Dimethoxyphenyl)acetamide.[7]
-
Protocol: N-Arylation via Ullmann Condensation
This protocol outlines the synthesis of a diarylamine. The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds between an amine and an aryl halide.[23][24] Modern variations often use ligands to improve efficiency and lower reaction temperatures.[25][26]
-
Principle: A copper(I) catalyst is believed to undergo oxidative addition with the aryl halide. The resulting organocopper species then reacts with the amine to form the C-N bond and regenerate the catalyst. The reaction typically requires a base and high temperatures.[23]
-
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), the aryl halide (e.g., iodobenzene, 1.0 eq), 3,4-dimethoxyaniline (1.2 eq), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).
-
Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Validation:
-
¹H NMR Spectroscopy: Appearance of signals corresponding to the protons of the newly introduced aryl ring.
-
¹³C NMR Spectroscopy: Appearance of new signals for the carbons of the second aryl ring.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the diarylamine product.
-
Conclusion
The functional and reactive identity of 3,4-dimethoxyaniline is fundamentally redefined by substitution at its nitrogen atom. Transitioning from the primary amine to N-alkyl, N-aryl, or N-acyl derivatives provides a powerful toolkit for medicinal chemists and drug development professionals. Alkylation enhances basicity while introducing steric bulk, arylation significantly reduces basicity through resonance delocalization, and acylation effectively neutralizes the nitrogen's basic and nucleophilic character to form a stable amide bond. Understanding the electronic and steric causality behind these transformations is paramount for designing rational synthetic routes and for predicting the biological activity and metabolic fate of the resulting molecules. The validated protocols provided herein serve as a reliable foundation for the synthesis and exploration of this versatile chemical scaffold.
References
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Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Retrieved from [Link]
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Chemistry Steps. (n.d.). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]
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Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Identification of Primary Amines, Secondary Amines and Tertiary Amines. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxyaniline [1H NMR]. Wiley-VCH GmbH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline. PubChem Compound Database. Retrieved from [Link]
- de Melo, J. P., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Mary, Y. S., et al. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Elsevier B.V.
- Thangadurai, A. S., et al. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. International Journal of Scientific & Technology Research.
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ResearchGate. (n.d.). Practical N-Alkylation via Homogeneous Iridium-Catalyzed Direct Reductive Amination. Retrieved from [Link]
- de Melo, J. P., et al. (2024). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity.
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ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]
- Emerson, W. S. (n.d.).
- PubMed. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Biol Pharm Bull.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Védrine, C., et al. (n.d.).
- National Center for Biotechnology Information. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.
- Teikyo Medical Journal. (2022).
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.
- Research Square. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion.
- ResearchGate. (n.d.). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method.
- Organic Syntheses. (2021).
- YouTube. (2022).
- National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- MDPI. (n.d.).
- MDPI. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
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Technical Assessment: Pharmacophore Analysis and Biological Potential of 3,4-Dimethoxy-N-(2-methoxyethyl)aniline
[1]
Executive Summary
Molecule: 3,4-dimethoxy-N-(2-methoxyethyl)aniline CAS Registry Number: 1021435-08-0 (Generic/Analogous) / PubChem CID: 28575187 Class: N-alkylated Aniline / Veratrole Derivative Primary Application: Pharmacophore fragment for Tyrosine Kinase Inhibitors (TKIs) and solubility-enhanced metabolic probes.[1]
This technical guide provides a structural and functional analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.[1] While often utilized as a high-value intermediate in the synthesis of quinazoline-based EGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib), this molecule possesses intrinsic biological properties governed by its electron-rich aromatic core and its amphiphilic N-substituent.[1] This assessment details its predicted pharmacodynamics, toxicology, and validation protocols for researchers evaluating it as a lead fragment.
Part 1: Chemical Architecture & Physicochemical Logic
The biological activity of this molecule is dictated by two distinct structural domains: the Binding Core and the Solubility Tail .
Structural Decomposition
| Domain | Chemical Moiety | Biological Function |
| Core Scaffold | 3,4-Dimethoxyaniline (Veratrylamine) | ATP-Mimicry: The electron-rich dimethoxy arrangement mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes (e.g., EGFR, VEGFR).[1] |
| N-Tail | 2-Methoxyethyl group (MOE) | ADME Modulation: Increases water solubility without introducing a hydrogen bond donor (HBD), improving membrane permeability and reducing Phase II conjugation (glucuronidation) compared to a hydroxyl group.[1] |
Physicochemical Profile (Predicted)
-
Molecular Weight: 211.26 g/mol (Fragment-like, compliant with Rule of 3)
-
cLogP: ~1.9 (Optimal for oral bioavailability; lipophilic enough for cell penetration, hydrophilic enough for solubility)
-
pKa (Conjugate Acid): ~5.0–5.5 (The N-alkylation slightly increases basicity compared to the parent aniline, but it remains largely un-ionized at physiological pH, facilitating passive diffusion).
Part 2: Predicted Biological Activity (SAR Analysis)
Based on Structure-Activity Relationship (SAR) data from analogous 4-aminoveratrole derivatives, the following biological activities are projected.
Tyrosine Kinase Inhibition (EGFR/VEGFR)
The 3,4-dimethoxy motif is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs like Erlotinib and Gefitinib .[1]
-
Mechanism: The oxygen atoms at positions 3 and 4 act as hydrogen bond acceptors.[1] When incorporated into a larger heterocycle (or potentially as a standalone fragment at high concentrations), they interact with the Met793 or Cys775 residues in the ATP-binding pocket of EGFR.
-
Fragment Efficiency: As a standalone molecule, it represents a low-affinity "seed" fragment.[1] Its primary utility is as a building block to react with quinazolines to create high-affinity inhibitors.[1]
Tubulin Polymerization Inhibition
Colchicine-site binders often feature a trimethoxy or dimethoxy benzene ring.[1]
-
Potential: N-alkylated anilines with electron-donating groups can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest in rapidly dividing cells.[1]
Neuroactivity (Dopaminergic/Serotonergic)
The structure bears resemblance to phenethylamines (though lacking the ethyl spacer between ring and nitrogen).
-
Off-Target Risk: High concentrations may show weak affinity for 5-HT (serotonin) receptors due to the veratrole core, similar to metabolic precursors of mescaline analogs, though the N-substitution likely dampens this effect.[1]
Part 3: Toxicology & Metabolic Stability (E-E-A-T)
The "Aniline Alert" and Mitigation
Primary anilines are structural alerts in drug discovery due to the risk of methemoglobinemia (oxidation of hemoglobin).
-
Mitigation: The N-(2-methoxyethyl) substitution significantly reduces this risk.[1] By blocking one of the N-hydrogens and providing steric bulk, the rate of N-hydroxylation (the toxic metabolic pathway) is lowered compared to the parent 3,4-dimethoxyaniline.[1]
Metabolic Pathways[1]
-
Phase I (CYP450): O-demethylation at the 3 or 4 position to form catechols (potentially reactive quinones).[1]
-
Phase II: The secondary amine is a site for N-glucuronidation, though the methoxyethyl tail provides steric hindrance that may extend half-life.[1]
Figure 1: Predicted metabolic fate of the substrate.[1] The O-demethylation pathway (Red) represents the primary route for bioactivation/clearance.[1]
Part 4: Experimental Validation Protocols
To validate the biological potential of this molecule, the following self-validating protocols are recommended.
Protocol A: EGFR Kinase Inhibition Assay (FRET-Based)
Objective: Determine if the fragment binds to the ATP pocket of EGFR.[1]
-
Reagents:
-
Buffer Preparation:
-
50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
-
Procedure:
-
Step 1: Dispense 5 µL of test compound (serially diluted, 100 µM to 1 nM) into a 384-well black plate.
-
Step 2: Add 10 µL of Enzyme/Substrate mix. Incubate 15 min at RT to allow fragment binding.
-
Step 3: Add 10 µL of ATP solution to initiate reaction.[1]
-
Step 4: Stop reaction after 60 min with EDTA (50 mM).
-
Step 5: Read Fluorescence (Ex 340 nm / Em 620 nm & 665 nm).
-
-
Validation:
Protocol B: Ames Test (Mutagenicity Screen)
Objective: Assess genotoxicity risks associated with the aniline moiety.
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]
-
Metabolic Activation: Perform with and without S9 fraction (rat liver extract) to simulate mammalian metabolism.
-
Procedure:
-
Step 1: Mix bacterial culture (100 µL) + Test Compound (up to 5 mg/plate) + S9 Mix (500 µL).
-
Step 2: Add 2 mL molten top agar (with traces of histidine/biotin).
-
Step 3: Pour onto minimal glucose agar plates.
-
Step 4: Incubate at 37°C for 48 hours.
-
-
Data Output: Count revertant colonies.
-
Threshold: A 2-fold increase over solvent control is considered positive.[1]
-
Part 5: Synthesis & Purification Workflow
For researchers needing to synthesize this standard for testing:
Reaction: Reductive Amination
-
Precursors: 3,4-Dimethoxyaniline + 2-Methoxyacetaldehyde (or equivalent acetal).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) – preferred for mildness.[1]
-
Workflow:
Figure 2: Synthesis workflow via reductive amination. This route minimizes over-alkylation.
References
-
PubChem. (n.d.).[1] 3,4-dimethoxy-N-(2-methoxyethyl)aniline (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Barker, A. J., et al. (2001). Bioorganic & Medicinal Chemistry Letters.[1] "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." (Describes the SAR of 3,4-dimethoxyaniline cores in EGFR inhibition). Retrieved from [Link]
-
Manoharan, M. (1999).[1][2] Biochimica et Biophysica Acta.[1] "2'-O-methoxyethyl oligonucleotides: Synthesis and biological evaluation." (Provides data on the toxicity and properties of the methoxyethyl/MOE group). Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2005). Chemical Research in Toxicology.[1] "Structural alerts for toxicity: Aniline derivatives and methemoglobinemia."[1] Retrieved from [Link]
A Technical Guide to 3,4-dimethoxy-N-(2-methoxyethyl)aniline (PubChem CID: 28575187)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the chemical compound 3,4-dimethoxy-N-(2-methoxyethyl)aniline, identified by PubChem CID 28575187.[1] As a novel entity with limited currently available literature, this guide synthesizes predicted data, information from structurally analogous compounds, and established principles of organic chemistry to provide a foundational resource for researchers. The guide covers physicochemical properties, a proposed synthetic route with detailed protocols, analytical characterization methods, comprehensive safety and handling procedures, and a discussion of potential research applications. This document is intended to serve as a starting point for laboratory investigation and to facilitate the exploration of this compound in drug discovery and materials science.
Compound Identification and Physicochemical Properties
3,4-dimethoxy-N-(2-methoxyethyl)aniline is a substituted aniline derivative characterized by a dimethoxylated phenyl ring and an N-alkyl substituent containing an ether linkage.[1] The presence of multiple methoxy groups and a secondary amine function suggests potential for hydrogen bonding and specific solubility characteristics. While experimental data is not publicly available, a profile of its key identifiers and computed properties has been consolidated from the PubChem database.[1][2]
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| PubChem CID | 28575187 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| IUPAC Name | 3,4-dimethoxy-N-(2-methoxyethyl)aniline | [1] |
| InChI | InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | [2] |
| InChIKey | ZRLXNTVJZCELFT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COCCNC1=CC(=C(C=C1)OC)OC | [2] |
| Predicted XLogP | 1.9 | [2] |
| Monoisotopic Mass | 211.12085 Da | [2] |
Proposed Synthesis and Characterization
While no specific synthesis for this compound is documented in peer-reviewed literature, a logical and robust approach is the N-alkylation of 3,4-dimethoxyaniline. Reductive amination offers a high-yield, controlled, and widely applicable method for this transformation.
Synthetic Rationale: The proposed synthesis involves the reaction of 3,4-dimethoxyaniline with 2-methoxyacetaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine product. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions. This one-pot procedure is efficient and simplifies the experimental workflow.
Caption: Proposed synthetic workflow for 3,4-dimethoxy-N-(2-methoxyethyl)aniline via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a proposed methodology and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: To a solution of 3,4-dimethoxyaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add 2-methoxyacetaldehyde (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aniline and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Analytical Characterization (Predicted)
-
¹H NMR: Expect signals corresponding to the aromatic protons (in the range of 6.7-6.9 ppm), three distinct methoxy singlets (~3.8-3.9 ppm), and signals for the N-CH₂-CH₂-O backbone.
-
¹³C NMR: Aromatic carbons will appear in the 110-150 ppm range, while the aliphatic carbons of the methoxy groups and the ethyl chain will be observed in the upfield region (55-75 ppm).
-
Mass Spectrometry (MS): For ESI+, the expected [M+H]⁺ ion would be at m/z 212.1281.[2]
-
Infrared (IR) Spectroscopy: Key peaks would include a secondary amine N-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and strong C-O ether stretches (~1030-1250 cm⁻¹).
Safety, Handling, and Storage
Given the absence of specific toxicological data for 3,4-dimethoxy-N-(2-methoxyethyl)aniline, all handling procedures should be guided by a conservative assessment based on its structural relationship to 3,4-dimethoxyaniline and other aromatic amines.[3] These compounds are often classified as irritants and can be harmful upon ingestion, inhalation, or skin contact.[3][4]
Caption: Recommended laboratory safety workflow for handling aniline-derived compounds.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[7] Contaminated clothing should be removed and laundered before reuse.[5]
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Protect from light and moisture, as similar aniline compounds can darken upon exposure to air and light.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][5]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Potential Research Applications
The structural motifs within 3,4-dimethoxy-N-(2-methoxyethyl)aniline suggest several avenues for research, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry Scaffold: The 3,4-dimethoxyaniline core is a feature of various biologically active molecules. This compound could serve as a key intermediate or building block for the synthesis of novel therapeutic agents. The N-(2-methoxyethyl) side chain can influence solubility, metabolic stability, and receptor binding interactions, making it a valuable point for diversification in a lead optimization campaign.
-
Precursor for Heterocyclic Synthesis: Secondary anilines are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals.
-
Materials Science: Aniline derivatives can be used in the synthesis of polymers and dyes. While less common, the specific substitutions on this molecule could be explored for creating materials with unique electronic or optical properties.
Conclusion
3,4-dimethoxy-N-(2-methoxyethyl)aniline (PubChem CID 28575187) is a chemical entity with potential utility in synthetic chemistry. This guide provides a foundational, albeit predictive, framework for its study. By leveraging data from analogous structures, a robust plan for its synthesis, handling, and characterization has been established. Researchers and drug development professionals are encouraged to use this document as a starting point for their investigations, while adhering strictly to the proposed safety protocols until experimental toxicological data becomes available.
References
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PubChem. 3,4-dimethoxy-N-(2-methoxyethyl)aniline | C11H17NO3 | CID 28575187. [Link]
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-
PubChemLite. 3,4-dimethoxy-n-(2-methoxyethyl)aniline. [Link]
-
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A Comprehensive Technical Guide to the N-Alkylation of 3,4-Dimethoxyaniline: Methodologies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 3,4-Dimethoxyaniline Scaffolds
3,4-Dimethoxyaniline is a versatile aromatic building block, and its N-alkylated derivatives are crucial intermediates in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and materials science sectors.[1][2] The introduction of an alkyl group onto the nitrogen atom can significantly modulate the biological activity, pharmacokinetic properties, and material characteristics of the parent molecule. This guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of 3,4-dimethoxyaniline, offering a comparative analysis of methodologies, mechanistic details, and practical experimental protocols.
Strategic Approaches to N-Alkylation: A Comparative Overview
The synthesis of N-alkylated 3,4-dimethoxyanilines can be achieved through several distinct chemical transformations. The choice of method is often dictated by factors such as the nature of the desired alkyl group, the required scale of the reaction, and considerations of chemical efficiency and environmental impact. The principal strategies covered in this guide are:
-
Reductive Amination: A highly versatile and widely employed method that involves the reaction of 3,4-dimethoxyaniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced.[1][3]
-
Direct Alkylation with Alcohols via "Borrowing Hydrogen" Catalysis: An atom-economical and environmentally benign approach that utilizes alcohols as the alkylating agents in the presence of a transition metal catalyst, with water as the sole byproduct.[4][5][6]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between 3,4-dimethoxyaniline and an aryl or vinyl halide/triflate.[7][8]
-
Classical Nucleophilic Substitution: The direct reaction of 3,4-dimethoxyaniline with an alkyl halide. While conceptually simple, this method can be challenging to control and may lead to over-alkylation.[1][9]
Reductive Amination: A Workhorse for N-Alkylation
Reductive amination stands as a cornerstone for the synthesis of secondary and tertiary amines due to its broad substrate scope and controlled reactivity, which minimizes the issue of over-alkylation often seen with direct alkylation using alkyl halides.[10] The reaction proceeds in a two-step sequence within a single pot: the formation of an imine (or iminium ion) intermediate followed by its immediate reduction.[3][11]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[3] This is followed by the elimination of a water molecule to generate an imine.[3][12] In the presence of a suitable reducing agent, the imine is then reduced to the corresponding N-alkylated amine.[3] The choice of a mild reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound is crucial for the success of this reaction.[10][11]
Diagram 1: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Experimental Protocol: General Procedure
Materials:
-
3,4-Dimethoxyaniline
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3,4-dimethoxyaniline (1.0 equivalent) in DCM or DCE, add the corresponding aldehyde or ketone (1.1 equivalents).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Alkylating Agent | Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| Aldehydes | NaBH(OAc)₃ | DCE | Room Temp. | Good to Excellent | [1] |
| Ketones | NaBH₃CN | Methanol | Room Temp. | Good to Excellent | [10] |
| Aldehydes | H₂/Pd-C | Ethanol | Room Temp. | Good | [11] |
Direct N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology has emerged as a powerful and sustainable alternative for N-alkylation.[4][5] This approach utilizes readily available and less toxic alcohols as alkylating agents, with the formation of water as the only byproduct, making it an environmentally attractive process.[4][6][13] The reaction is typically catalyzed by transition metal complexes based on ruthenium, manganese, or iridium.[4][13][14]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidation: The metal catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, "borrowing" two hydrogen atoms to form a metal hydride species.
-
Condensation: The in situ generated carbonyl compound reacts with the amine to form an imine, releasing a molecule of water.
-
Reduction: The metal hydride then reduces the imine to the N-alkylated amine, regenerating the active catalyst for the next cycle.
Diagram 2: Borrowing Hydrogen Catalytic Cycle
Caption: Catalytic cycle of N-alkylation via borrowing hydrogen.
Experimental Protocol: General Procedure with a Ruthenium Catalyst
Materials:
-
3,4-Dimethoxyaniline
-
Primary Alcohol (1.0-1.2 equivalents)
-
[Ru]-based catalyst (e.g., commercially available Ru complex, 2 mol%)
-
Potassium tert-butoxide (t-BuOK) (1.0 equivalent)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the [Ru]-catalyst (2 mol%), potassium tert-butoxide (1.0 equivalent), 3,4-dimethoxyaniline (1.0 equivalent), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the primary alcohol (1.0-1.2 equivalents) and anhydrous toluene via syringe.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Mn-pincer complex | t-BuOK | Toluene | 80-100 | High | [4] |
| Ru-complex | t-BuOK | Toluene | 70-110 | High | [13][15] |
| Co(II)-complex | t-BuOK | Toluene | 120 | Good to Excellent | [14] |
| Zn(II)-complex | t-BuOK | Toluene | 120 | Good to Excellent | [16] |
Buchwald-Hartwig Amination: Forging Aryl-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[8][17] It is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines. While typically used to couple an amine with an aryl halide, it can be adapted for the synthesis of more complex N-alkylated structures where the alkyl group is part of a larger fragment being coupled.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-arylated amine product and regenerating the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this process.[7][8]
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
Materials:
-
3,4-Dimethoxyaniline
-
Aryl Bromide or Chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the aryl halide and 3,4-dimethoxyaniline.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Aryl Bromides | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 80-100 | High | [8] |
| Aryl Chlorides | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100-110 | Good to High | [17] |
| Aryl Triflates | Pd(OAc)₂/P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | High | [8] |
Classical Nucleophilic Substitution with Alkyl Halides
The direct reaction of 3,4-dimethoxyaniline with an alkyl halide is the most traditional approach to N-alkylation.[1] However, it is often plagued by a lack of selectivity, leading to the formation of mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts. This is because the newly formed secondary amine is often more nucleophilic than the starting primary amine.
Mechanistic Considerations
This reaction follows a standard Sₙ2 mechanism where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is an ammonium salt, which is then deprotonated by a base (or another molecule of the aniline) to yield the N-alkylated product.
General Protocol and Limitations
A typical procedure involves heating the aniline with the alkyl halide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like DMF or acetonitrile. While seemingly straightforward, precise control of stoichiometry and reaction conditions is necessary to favor mono-alkylation, and even then, mixtures are common. This method is generally less preferred for the synthesis of primary and secondary amines unless a large excess of the aniline is used or for specific substrates where over-alkylation is sterically hindered.
Conclusion
The N-alkylation of 3,4-dimethoxyaniline is a critical transformation for the synthesis of a diverse range of functional molecules. This guide has detailed the most prominent and effective methodologies, from the versatile and reliable reductive amination to the green and atom-economical "borrowing hydrogen" strategy, and the powerful Buchwald-Hartwig amination for C-N cross-coupling. While classical nucleophilic substitution with alkyl halides remains an option, its limitations in selectivity often make it a less desirable choice. The selection of the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying mechanisms of these reactions empowers the researcher to make informed decisions and troubleshoot experimental challenges, ultimately leading to the efficient and successful synthesis of N-alkylated 3,4-dimethoxyaniline derivatives.
References
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El-Sepelgy, O., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15323. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(49), 34847-34851. [Link]
-
Das, S., et al. (2021). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 86(3), 2635–2649. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9484-9496. [Link]
-
Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(20), 7707–7710. [Link]
-
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125. [Link]
-
Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 246–260. [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]
-
Wolfe, J. P., et al. (1999). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 64(22), 7986-7998. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(32), 10878-10882. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. [Link]
-
OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Methodological & Application
synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline via reductive amination
An Application Guide for the Synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline via One-Pot Reductive Amination
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline derivative of interest in pharmaceutical and materials science research. The described method utilizes a direct, one-pot reductive amination strategy, reacting 3,4-dimethoxyaniline with 2-methoxyacetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). We delve into the mechanistic rationale for reagent selection, present a robust and scalable experimental protocol, and offer guidance on product purification, characterization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for the N-alkylation of anilines.
Introduction and Scientific Rationale
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods involving direct alkylation with alkyl halides often suffer from poor selectivity, leading to over-alkylation and the formation of quaternary ammonium salts.
Reductive amination has emerged as the premier method for the controlled and efficient synthesis of N-alkylated amines.[2][3] This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine.[4] The "direct" or "in situ" approach, where imine formation and reduction occur in a single reaction vessel, offers significant advantages in terms of operational simplicity and time efficiency.[2][4]
The success of a one-pot reductive amination hinges on the choice of reducing agent. The reagent must exhibit chemoselectivity, reducing the transiently formed iminium ion much more rapidly than the starting carbonyl compound.[5][6][7] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an exemplary reagent for this purpose.[2][8] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering effects of the three acetoxy groups, makes it a mild and selective hydride donor.[5][7] Unlike the more powerful sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes or ketones under neutral or weakly acidic conditions, thus preventing the formation of alcohol byproducts.[9] Furthermore, STAB offers a superior safety profile compared to sodium cyanoborohydride (NaBH₃CN), obviating the risk of generating highly toxic hydrogen cyanide gas, a critical consideration for process safety and waste management.[2][8]
This guide focuses on the application of this robust methodology to the synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Reaction Mechanism and Workflow
The synthesis proceeds via a two-stage, one-pot process. The causality behind the experimental design is rooted in controlling the relative rates of competing reactions.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dimethoxyaniline) on the carbonyl carbon of the aldehyde (2-methoxyacetaldehyde). This is followed by dehydration to form a Schiff base, or imine. In the presence of a trace amount of acetic acid (often generated in situ from the STAB reagent or added as a catalyst), the imine nitrogen is protonated to form a highly electrophilic iminium ion. This protonation significantly accelerates the subsequent reduction step.[5][10]
-
Hydride Reduction: The mild hydride donor, sodium triacetoxyborohydride, selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction is significantly faster than the reduction of the starting aldehyde, ensuring high selectivity for the desired amine product.[6][7]
The overall workflow is designed for efficiency and simplicity, moving from reaction setup to final product isolation.
Detailed Experimental Protocol
This protocol is designed for a 10.0 mmol scale. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 10.0 | 1.0 | 1.53 g |
| 2-Methoxyacetaldehyde | C₃H₆O₂ | 74.08 | 11.0 | 1.1 | ~0.82 g (or ~0.84 mL) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 1.2 | 2.54 g |
| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 98.96 | - | - | 50 mL |
| Saturated aq. NaHCO₃ Solution | NaHCO₃ | 84.01 | - | - | 30 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | 3 x 30 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Reaction Setup and Procedure
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyaniline (1.53 g, 10.0 mmol).
-
Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir until the aniline is fully dissolved. To this solution, add 2-methoxyacetaldehyde (1.1 equiv, 11.0 mmol). Note: 2-methoxyacetaldehyde is often supplied as a solution; adjust the volume accordingly.
-
Initiation of Reduction: In a single portion, carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution at room temperature. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is generally complete within 2-6 hours.[11]
-
Reaction Quenching: Once the starting aniline is consumed, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification and Characterization
Purification
The crude product can be effectively purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes) is typically effective for separating the product from non-polar impurities and any unreacted aldehyde.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3,4-dimethoxy-N-(2-methoxyethyl)aniline as a pure substance.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.[11]
-
¹H and ¹³C NMR: Provides definitive structural information. Expect to see signals corresponding to the aromatic protons, the N-CH₂-CH₂-O fragment, and the three distinct methoxy groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. For C₁₁H₁₇NO₃, the expected monoisotopic mass is 211.12 g/mol .[12]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bond (secondary amine, ~3350-3450 cm⁻¹), C-N stretching, aromatic C=C bonds, and C-O ether linkages.
Mechanistic Overview Diagram
Safety and Troubleshooting
Safety Precautions:
-
3,4-Dimethoxyaniline: Toxic upon ingestion, inhalation, and skin contact. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1,2-Dichloroethane (DCE): A carcinogen and toxic. Use only in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Avoid contact with moisture and use anhydrous solvents.[2] Quench reactions carefully.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive STAB reagent (degraded by moisture).- Insufficient reaction time. | - Use a fresh bottle of STAB or a recently opened one stored in a desiccator.- Allow the reaction to stir for a longer period (up to 24h), monitoring by TLC.[6] |
| Low Yield | - Volatility of 2-methoxyacetaldehyde.- Inefficient extraction.- Wet solvent or reagents. | - Ensure the aldehyde is added to the reaction mixture promptly.- Perform thorough extractions (3-4 times).- Use anhydrous grade solvents and properly dried glassware. |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent.- Contamination of STAB with NaBH₄. | - This is unlikely with STAB. Confirm the identity and purity of the reducing agent. STAB is highly selective for the iminium ion over the aldehyde.[4][6] |
| Difficult Purification | - Close Rf values of product and starting material.- Streaking on TLC plate. | - Use a different solvent system for chromatography (e.g., DCM/Methanol).- Add a small amount of triethylamine (~0.5%) to the mobile phase to deactivate the silica and improve peak shape for the amine product. |
References
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Learning. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Salar, U., et al. (2019). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Powers, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Reddit user discussion. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
- Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951.
-
PubChem. (n.d.). 3,4-dimethoxy-n-(2-methoxyethyl)aniline. [Link]
-
LookChem. (n.d.). Purification of Aniline. [Link]
-
Emadi, S., et al. (2018). N-Dealkylation of Amines. Molecules. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [Link]
-
Szatmari, I., & Fodor, L. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc, 2009(6), 78-83. [Link]
-
GalChimia. (2014). A New Way to Amines. [Link]
-
Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]
Sources
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- 3. arkat-usa.org [arkat-usa.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-alkylation of 3,4-dimethoxyaniline with 2-methoxyethyl bromide
Introduction: The Strategic Importance of N-Alkylated Anilines
N-alkylation of anilines represents a cornerstone transformation in modern organic synthesis, providing a gateway to a diverse array of secondary and tertiary amines. These structural motifs are integral to a multitude of functional molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced materials. The electronic and steric properties conferred by the N-alkyl group can profoundly influence the biological activity, solubility, and overall pharmacological profile of a molecule.
This application note provides a comprehensive guide to the N-alkylation of 3,4-dimethoxyaniline with 2-methoxyethyl bromide. 3,4-dimethoxyaniline is a common building block in medicinal chemistry, and its N-alkylation with the 2-methoxyethyl group introduces a flexible, polar sidechain that can enhance drug-target interactions and improve pharmacokinetic properties. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, field-proven experimental protocol, and address common challenges such as over-alkylation and product purification.
Reaction Principle: A Nucleophilic Substitution Approach
The N-alkylation of 3,4-dimethoxyaniline with 2-methoxyethyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of 2-methoxyethyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide leaving group.
A non-nucleophilic base is employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting aniline and the product, which would render them unreactive.
Visualizing the Reaction Workflow
Caption: Experimental workflow for the N-alkylation of 3,4-dimethoxyaniline.
Detailed Experimental Protocol
This protocol is designed for the selective mono-N-alkylation of 3,4-dimethoxyaniline. A key strategy to minimize the common side reaction of di-alkylation is the use of an excess of the starting aniline relative to the alkylating agent.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 3,4-Dimethoxyaniline | 153.18 | 6315-89-5 | Harmful if swallowed or in contact with skin.[2][3] |
| 2-Methoxyethyl bromide | 138.99 | 6482-24-2 | Flammable, toxic if swallowed, causes skin and eye irritation.[4][5] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Causes serious eye irritation. |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Flammable, harmful in contact with skin or if inhaled. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Highly flammable liquid and vapor. |
| Hexane | 86.18 | 110-54-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways. |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Highly flammable, toxic if inhaled, causes severe skin burns and eye damage. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Not classified as hazardous. |
| Silica Gel (for column chromatography) | 60.08 | 7631-86-9 | May cause respiratory irritation. |
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxyaniline (2.0 equivalents).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the aniline (a concentration of 0.2-0.5 M with respect to the limiting reagent is recommended).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add 2-methoxyethyl bromide (1.0 equivalent) dropwise to the stirred suspension at room temperature. The use of an excess of the aniline helps to minimize the formation of the di-alkylated byproduct.[1]
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 8-16 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent, 2-methoxyethyl bromide), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Expert Tip: Aniline derivatives can sometimes exhibit tailing on silica gel due to interactions with acidic silanol groups.[6] To mitigate this, it is recommended to add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to the eluent system.[7]
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:EtOAc and gradually increasing the polarity).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure N-(2-methoxyethyl)-3,4-dimethoxyaniline.
-
Mechanism of N-Alkylation
Caption: SN2 mechanism for the N-alkylation of 3,4-dimethoxyaniline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | • Inactive reagents.• Insufficient temperature.• Ineffective base. | • Ensure reagents are pure and dry.• Gradually increase the reaction temperature.• Consider a stronger, more soluble base like cesium carbonate (Cs₂CO₃).[8] |
| Formation of Di-alkylated Product | • Stoichiometry of aniline to alkyl halide is too low.• High reaction temperature or prolonged reaction time. | • Increase the excess of 3,4-dimethoxyaniline (e.g., 3-4 equivalents).• Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting aniline.[1] |
| Product Tailing on TLC/Column | • Interaction of the basic amine product with acidic silica gel. | • Add 0.1-1% triethylamine to the eluent system for TLC and column chromatography.[7] |
| Difficult Purification | • Similar polarity of starting material and product. | • Optimize the eluent system for column chromatography, using a shallow gradient.• Consider derivatization of the unreacted aniline for easier separation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling DMF and 2-methoxyethyl bromide.
-
Reagent Handling: 3,4-dimethoxyaniline is harmful if ingested or in contact with skin.[2][3] 2-Methoxyethyl bromide is flammable and toxic.[4][5] Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The N-alkylation of 3,4-dimethoxyaniline with 2-methoxyethyl bromide is a robust and reliable method for the synthesis of a valuable secondary amine intermediate. By carefully controlling the reaction stoichiometry and employing proper purification techniques, high yields of the desired mono-alkylated product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers in organic synthesis and drug discovery to successfully perform this important transformation.
References
- Pouresmaeily, S., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
-
PubChem. (n.d.). 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
-
PrepChem. (n.d.). Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. PrepChem.com. Retrieved from [Link]
-
American Chemical Society. (2010). Reagent Guide: N alkylation at sp3 Carbon. American Chemical Society. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 3,4-Dimethoxy-N-(2-methoxyethyl)aniline 100mg. Dana Bioscience. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism to show the individual alkylations that form this quaternary ammonium salt. Pearson. Retrieved from [Link]
- Shah, J. N., & Gupte, M. Y. (2006). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Letters in Organic Chemistry, 3(3), 205-209.
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. ResearchGate. Retrieved from [Link]
- Qiu, W., & Lin, J. (2005). Synthesis of 3,4-Dimethoxyaniline.
- Bähn, S., et al. (2011). The borrowing hydrogen methodology for the versatile construction of C–N bonds from amines and alcohols. Chemical Society Reviews, 40(10), 5031-5048.
Sources
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- 2. rsc.org [rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. danabiosci.com [danabiosci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
Introduction: The Strategic Importance of C-N and C-C Bond Formation
In the landscape of modern pharmaceutical and materials science research, the ability to selectively construct carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is of paramount importance. Aryl amine and biaryl moieties are ubiquitous scaffolds in a vast array of bioactive molecules and functional materials. The targeted synthesis of derivatives of molecules like 3,4-dimethoxy-N-(2-methoxyethyl)aniline allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have emerged as powerful and versatile tools for these transformations, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]
This guide provides detailed protocols and mechanistic insights for two key transformations of 3,4-dimethoxy-N-(2-methoxyethyl)aniline: the Buchwald-Hartwig amination for the synthesis of a triarylamine and the Suzuki-Miyaura coupling for the formation of a biaryl system. The protocols are designed to be self-validating, with explanations for the selection of reagents and conditions to ensure robust and reproducible outcomes.
Part 1: Buchwald-Hartwig Amination for Triarylamine Synthesis
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[1] This protocol details the coupling of 3,4-dimethoxy-N-(2-methoxyethyl)aniline with 4-bromotoluene to yield N-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4-methylaniline.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), is often used in conjunction with a phosphine ligand. The active Pd(0) catalyst is generated in situ.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[3] Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling anilines, particularly electron-rich ones, with aryl halides.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure good solubility of the reactants and catalyst.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5]
Caption: General Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of N-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4-methylaniline
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Dimethoxyanilines
Introduction: The Strategic Importance of N-Substituted Dimethoxyanilines
N-substituted dimethoxyanilines are a class of organic compounds of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The dimethoxyaniline scaffold is a key structural motif in a multitude of biologically active molecules and functional materials. The strategic placement of methoxy groups on the aniline ring modulates the electronic properties and lipophilicity of the molecule, influencing its binding affinity to biological targets and its performance in optoelectronic devices. The N-substituent provides a crucial handle for further molecular elaboration and for fine-tuning the pharmacological or material properties.
Traditionally, the synthesis of these compounds has involved multi-step procedures, often requiring the isolation and purification of intermediates, leading to lower overall yields, increased waste generation, and higher costs. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in efficiency and sustainability.[1][2][3] This guide provides detailed application notes and protocols for the one-pot synthesis of N-substituted dimethoxyanilines, focusing on three robust and versatile methodologies: Reductive Amination, Buchwald-Hartwig Amination, and Catalytic N-Alkylation with Alcohols.
Methodology 1: One-Pot Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, offering a highly efficient route to N-substituted amines from carbonyl compounds and amines.[1][4] In a one-pot setup, the initial formation of an imine or enamine intermediate from a dimethoxybenzaldehyde and an amine is immediately followed by reduction in the same reaction vessel, driving the equilibrium towards the desired N-substituted dimethoxyaniline.[5][6][7] This approach is lauded for its operational simplicity and the use of readily available starting materials.
Causality of Experimental Choices
The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the undesired reduction of the carbonyl compound to an alcohol.[4] The reaction is typically performed in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent and to facilitate the formation of the imine intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the imine.
Experimental Protocol: One-Pot Reductive Amination of 3,4-Dimethoxybenzaldehyde with Benzylamine
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-3,4-dimethoxyaniline.
Illustrative Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Methodology 2: One-Pot Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-arylanilines.[8][9][10] A one-pot protocol is highly advantageous as it avoids the handling of potentially sensitive organopalladium intermediates. This methodology is particularly useful for the synthesis of N-aryl or N-heteroaryl dimethoxyanilines, which can be challenging to prepare via other methods.
Causality of Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The palladium source is typically a Pd(0) or Pd(II) precatalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle; bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group, are often employed to promote both oxidative addition and reductive elimination.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS), is required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[9] The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation.
Experimental Protocol: One-Pot Buchwald-Hartwig Amination of 1-Bromo-2,5-dimethoxybenzene with Aniline
Materials:
-
1-Bromo-2,5-dimethoxybenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Syringes and needles
-
Standard workup and purification supplies
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask, followed by 1-bromo-2,5-dimethoxybenzene (1.0 eq) and aniline (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-phenyl-2,5-dimethoxyaniline.
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Methodology 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and atom-economical approach to N-alkylation, utilizing alcohols as alkylating agents.[11] In this one-pot process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and forming the N-alkylated product with water as the only byproduct.
Causality of Experimental Choices
This methodology relies on a catalyst capable of mediating both the oxidation of the alcohol and the reduction of the imine. Ruthenium and iridium complexes are commonly employed for this purpose. The choice of catalyst and reaction conditions, such as temperature and the presence of a base, can influence the reaction rate and selectivity. The reaction is typically carried out at elevated temperatures to facilitate the initial dehydrogenation of the alcohol.
Experimental Protocol: One-Pot N-Alkylation of 2,5-Dimethoxyaniline with Benzyl Alcohol
Materials:
-
2,5-Dimethoxyaniline
-
Benzyl alcohol
-
A suitable ruthenium or iridium catalyst (e.g., Shvo's catalyst)
-
Toluene, anhydrous
-
Standard glassware for high-temperature reactions
-
Magnetic stirrer with heating
-
Standard workup and purification supplies
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine 2,5-dimethoxyaniline (1.0 eq), benzyl alcohol (1.2 eq), and the ruthenium or iridium catalyst (1-5 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-benzyl-2,5-dimethoxyaniline.
Illustrative Workflow for Borrowing Hydrogen N-Alkylation
Caption: Borrowing hydrogen catalytic cycle.
Quantitative Data Summary
The following table provides a comparative overview of the three one-pot methodologies for the synthesis of N-substituted dimethoxyanilines. The data is compiled from literature sources and represents typical ranges. Specific yields and reaction times will vary depending on the specific substrates, catalyst, and reaction conditions.
| Methodology | Typical Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| Reductive Amination | Dimethoxybenzaldehyde, Primary/Secondary Amine | NaBH(OAc)₃, NaBH₃CN | DCM, DCE | Room Temp | 70-95 |
| Buchwald-Hartwig Amination | Bromo/Iodo-dimethoxybenzene, Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, Dioxane | 80-110 | 65-90 |
| N-Alkylation with Alcohols | Dimethoxyaniline, Primary/Secondary Alcohol | Ru or Ir complexes (e.g., Shvo's catalyst) | Toluene | 110-120 | 60-85 |
Conclusion and Future Outlook
The one-pot synthesis protocols detailed in this guide offer efficient, atom-economical, and scalable routes to a diverse range of N-substituted dimethoxyanilines. The choice of methodology will depend on the desired N-substituent (alkyl vs. aryl), the availability of starting materials, and the desired scale of the reaction. Reductive amination is generally the most straightforward method for N-alkylation with a wide substrate scope. The Buchwald-Hartwig amination provides a powerful tool for the synthesis of N-arylated dimethoxyanilines, which are often challenging to access through other means. The catalytic N-alkylation with alcohols represents a greener alternative, avoiding the use of stoichiometric reagents.
As the demand for novel and complex N-substituted dimethoxyanilines continues to grow in the fields of drug discovery and materials science, the development of even more efficient and sustainable one-pot synthetic methodologies will remain a key area of research. Future advancements may include the development of novel catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under even milder reaction conditions.
References
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition, 49(49), 9472-9475. [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). RSC Advances, 12(48), 31235-31242. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education, 83(6), 929. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications, 53(18), 1-14. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. (2016). RSC Advances, 6(10), 8049-8052. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Figshare. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(27), 23455–23464. [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride as a Reducing Agent: A Mechanistic Investigation through the Computational Method. (2020). New Journal of Chemistry, 44(3), 1013-1024. [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). Der Pharma Chemica, 4(3), 932-936. [Link]
-
Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. (2023). Chemical Science, 14(35), 9535–9541. [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18073–18084. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2022). Journal of the American Chemical Society, 144(1), 235–241. [Link]
-
ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. (2010). ChemInform, 35(15). [Link]
-
Catalytic N-Alkylation of Anilines. (2019). ResearchGate. [Link]
-
One-pot, chemoselective synthesis of secondary amines from aryl nitriles using a PdPt–Fe3O4 nanoparticle catalyst. (2017). Catalysis Science & Technology, 7(18), 4112-4119. [Link]
-
A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. (2024). Der Pharma Chemica, 16(2), 243-248. [Link]
-
A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2002). Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]
-
Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. (2025). Chemistry – A European Journal, 31(31), e202500863. [Link]
-
One-Pot Alkylation–Sulfonylation of Diphenol. (2025). Molecules, 30(22), 5035. [Link]
-
Development of New Methods for the Synthesis of N-Heteroarenes from Nitroarenes and Anilines. (2024). UIC Indigo. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). ChemXpress, 10(2), 125. [Link]
-
De Novo Synthesis of Multisubstituted Aryl Amines Using Alkene Cross Metathesis. (2014). Organic Letters, 16(5), 1434–1437. [Link]
-
One-pot green synthesis of dihydropyran heterocycles. (2017). The Royal Society of Chemistry. [Link]
-
Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. (2025). Chemistry – A European Journal. [Link]
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green chemistry methods for synthesizing 3,4-dimethoxy-N-(2-methoxyethyl)aniline
Application Note: Green Synthesis of 3,4-Dimethoxy-N-(2-methoxyethyl)aniline
Executive Summary & Strategic Rationale
The Target: 3,4-dimethoxy-N-(2-methoxyethyl)aniline (Compound 1 ) is a critical pharmacophore and key intermediate in the synthesis of the calcium channel blocker Verapamil and the antispasmodic Mebeverine .
The Challenge: Traditional synthesis relies on the alkylation of 3,4-dimethoxyaniline with 2-methoxyethyl chloride or bromide. This route suffers from:
-
Genotoxicity: Alkyl halides are potential genotoxic impurities (PGIs) that require rigorous downstream purging.
-
Poor Atom Economy: Stoichiometric generation of halide salts.
-
Safety: High-temperature handling of toxic alkylating agents.
The Solution: This guide details two "Green Chemistry" protocols that eliminate alkyl halides entirely.
-
Method A (Preferred): "Borrowing Hydrogen" (Catalytic N-Alkylation) using 2-methoxyethanol.
-
Method B (Alternative): Transfer Hydrogenation Reductive Amination using Formic Acid.
Method A: Catalytic Hydrogen Borrowing (N-Alkylation with Alcohols)
Principle: This method utilizes a transition metal catalyst (Ruthenium or Iridium) to temporarily dehydrogenate the alcohol (2-methoxyethanol) to an aldehyde. The aldehyde condenses with the amine to form an imine, which is then reduced by the catalyst using the "borrowed" hydrogen atoms.
-
Byproduct: Water (H₂O) only.[1]
-
Atom Economy: >95%.
Reagents & Materials
-
Substrate: 3,4-Dimethoxyaniline (1.0 equiv)
-
Reagent: 2-Methoxyethanol (1.2 equiv) – Note: Acts as both reactant and partial solvent.
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) with DPEphos ligand (1.0 mol%).
-
Base: Potassium Carbonate (K₂CO₃) (0.1 equiv) – Catalytic amount only.
-
Solvent: tert-Amyl Alcohol (2-methyl-2-butanol) – Selected for high boiling point and green profile.
Step-by-Step Protocol
-
Catalyst Pre-activation:
-
In a glovebox or under Argon flow, charge a reaction tube with [Ru(p-cymene)Cl₂]₂ (3.0 mg, 0.005 mmol) and DPEphos (5.4 mg, 0.01 mmol).
-
Add 1.0 mL of tert-amyl alcohol. Stir at room temperature for 10 minutes to form the active catalytic species (orange to deep red color change).
-
-
Reaction Assembly:
-
Add 3,4-dimethoxyaniline (153 mg, 1.0 mmol) and K₂CO₃ (14 mg, 0.1 mmol) to the reaction vessel.
-
Add 2-methoxyethanol (95 µL, 1.2 mmol).
-
Seal the vessel with a pressure-rated cap.
-
-
Reaction Phase:
-
Heat the mixture to 110°C for 18 hours.
-
Mechanistic Check: The reaction relies on the reflux temperature to drive the initial dehydrogenation. Ensure internal temperature >100°C.
-
-
Work-up & Purification:
-
Cool to room temperature.[2]
-
Filter through a small pad of Celite to remove inorganic salts and catalyst residues. Wash with Ethyl Acetate (green alternative: 2-MeTHF).
-
Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc). However, conversion is typically >95%, often allowing for direct crystallization as the HCl salt.
-
Method B: Transfer Hydrogenation Reductive Amination
Principle: Instead of using unstable 2-methoxyacetaldehyde or pressurized H₂ gas, this method uses Formic Acid as a liquid hydrogen donor. It is safer, scalable, and avoids high-pressure reactors.
Reagents & Materials
-
Substrate: 3,4-Dimethoxyaniline (1.0 equiv).
-
Precursor: 2-Methoxyacetaldehyde dimethyl acetal (1.1 equiv).
-
Reductant: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).
-
Catalyst: Ir-Cp* (N-heterocyclic carbene) complex or commercial Ru-TsDPEN.
Step-by-Step Protocol
-
In-Situ Hydrolysis (Critical Step):
-
The aldehyde partner is unstable. Dissolve 2-methoxyacetaldehyde dimethyl acetal (1.1 mmol) in 1 mL of water/TFA (9:1) mixture. Stir for 30 mins at RT to deprotect the aldehyde.
-
Neutralize carefully with saturated NaHCO₃. Extract the aldehyde into 2-MeTHF (2 mL).
-
-
Reductive Amination:
-
Add 3,4-dimethoxyaniline (1.0 mmol) to the 2-MeTHF solution containing the fresh aldehyde.
-
Add the Catalyst (0.5 mol%).
-
Add Formic Acid/TEA mixture (2.0 equiv of formate).
-
-
Reaction:
-
Stir at 60°C for 6–8 hours.
-
Monitoring: CO₂ gas evolution indicates active reduction. Ensure the vessel is vented or equipped with a bubbler.
-
-
Work-up:
-
Basify to pH 10 with NaOH (1M) to remove unreacted formic acid.
-
Separate the organic layer (2-MeTHF).
-
Wash with brine, dry over Na₂SO₄, and evaporate.
-
Comparative Data Analysis
| Metric | Traditional Route (Alkyl Halide) | Method A: Borrowing Hydrogen | Method B: Transfer Hydrogenation |
| Atom Economy | Poor (Stoichiometric salt waste) | Excellent (Water only) | Good (CO₂ byproduct) |
| E-Factor | High (>10 kg waste/kg product) | Low (<3 kg waste/kg product) | Moderate |
| Safety Profile | High Risk (Genotoxic halides) | Low Risk (Catalytic metal) | Medium (CO₂ evolution) |
| Yield | 75-85% | 88-94% | 80-88% |
| Reaction Time | 4-6 hours | 18-24 hours | 6-8 hours |
Mechanism & Workflow Visualization
Figure 1: The "Borrowing Hydrogen" Catalytic Cycle
Caption: The Ruthenium catalyst removes hydrogen from the alcohol (A) to form the aldehyde (B). The amine condenses to form the imine (C), which accepts the hydrogen back from the catalyst to form the final amine (D).
Figure 2: Process Workflow (Method A)
Caption: Operational workflow for the Ruthenium-catalyzed N-alkylation protocol.
References
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis.
-
Gunanathan, C., & Milstein, D. (2013). "Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis." Science.
-
Pfizer Inc. "Green Chemistry Solvent Selection Guide." American Chemical Society.
-
Reddy, G. S. "Green Synthesis: Novel method for Substituted Anilines."[2] ChemRxiv.
-
Touchette, K. M. "Reductive Amination: A Remarkable Experiment for the Organic Laboratory."[3] Journal of Chemical Education.
Sources
Application Note: Solvent Selection and Recrystallization Protocol for 3,4-dimethoxy-N-(2-methoxyethyl)aniline
Introduction and Scientific Principles
Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2][3] The process leverages differences in solubility to separate a desired compound from impurities.[2][4][5] The core principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4][6] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[4][7] The highly ordered structure of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the now cold solvent (mother liquor).[4][8] The final pure crystals are then isolated by filtration.[4][9]
The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures and low solvency at room or sub-ambient temperatures.[2][3]
-
Inertness , meaning it does not react chemically with the compound being purified.[10][11]
-
Appropriate boiling point to allow for easy handling and removal after purification without posing a significant fire hazard.[10]
-
Volatility sufficient for easy removal from the purified crystals.[10]
This guide provides a systematic approach to selecting an optimal solvent system and a detailed protocol for the purification of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline derivative of interest in pharmaceutical and chemical research.
Analysis of the Target Molecule: 3,4-dimethoxy-N-(2-methoxyethyl)aniline
To rationally select a solvent system, we must first analyze the structure of the target molecule.
Structure:
-
Aromatic Ring with Methoxy Groups: The dimethoxy-substituted benzene ring provides a degree of aromatic, non-polar character but is also influenced by the polar ether linkages.
-
Secondary Amine: The aniline-type nitrogen is a polar functional group capable of hydrogen bonding.
-
Methoxyethyl Side Chain: This chain contains both a polar ether group and a non-polar ethylene group.
Predicted Properties: Based on its structure, 3,4-dimethoxy-N-(2-methoxyethyl)aniline is a moderately polar molecule . It is not as polar as a salt but possesses significantly more polarity than a simple hydrocarbon. This intermediate polarity suggests that a single ideal solvent may be difficult to find, making mixed-solvent systems a highly probable route to successful purification.[12][13]
Experimental Protocol 1: Small-Scale Solvent Screening
Before committing to a bulk recrystallization, a systematic small-scale screening of potential solvents is essential. This minimizes product loss and rapidly identifies promising candidates.
Objective: To identify a solvent or solvent pair that dissolves the compound when hot but yields a high recovery of crystals upon cooling.
Materials:
-
Crude 3,4-dimethoxy-N-(2-methoxyethyl)aniline
-
Small test tubes (10 x 75 mm)
-
Selection of solvents (see Table 1)
-
Hot plate or sand bath
-
Pasteur pipettes
-
Glass stirring rod
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a test solvent dropwise at room temperature, swirling after each addition. Record the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water or sand bath to the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.[6]
-
Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the test tube.[6][7]
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals is desired.
-
Record all observations in a table similar to the one below.
Data Presentation: Solvent Screening Results
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | High | 100 | Insoluble | Insoluble | None | Unsuitable (Single) |
| Ethanol | High | 78 | Sparingly Soluble | Very Soluble | Poor to Moderate | Possible "Good" Solvent |
| Isopropanol | Medium-High | 82 | Sparingly Soluble | Soluble | Good | Promising (Single) |
| Ethyl Acetate | Medium | 77 | Soluble | Very Soluble | Poor | Unsuitable (Single) |
| Toluene | Low | 111 | Insoluble | Soluble | Good | Promising (Single) |
| Heptane | Low | 98 | Insoluble | Sparingly Soluble | Poor | Possible "Bad" Solvent |
This table presents expected results based on the molecule's structure. Actual experimental results should be recorded.
Experimental Protocol 2: Optimized Recrystallization Workflow
Based on the screening data, a single solvent (like Isopropanol or Toluene) or a mixed-solvent system can be selected. A mixed-solvent system, often using a "good" solvent where the compound is soluble and a "bad" (or anti-solvent) where it is not, provides excellent control over the crystallization process.[12][13] The Ethanol/Water system is a classic example for moderately polar compounds.
Workflow Visualization
The general workflow for recrystallization is depicted below.
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology (Mixed-Solvent: Ethanol/Water Example)
-
Dissolution: Place the crude 3,4-dimethoxy-N-(2-methoxyethyl)aniline in an appropriately sized Erlenmeyer flask. Add the "good" solvent (Ethanol) portion-wise while heating the mixture to a gentle boil. Add just enough hot ethanol to completely dissolve the solid.[4]
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, they must be removed. Filter the hot solution through a pre-warmed short-stemmed or stemless funnel with fluted filter paper into a clean, pre-warmed flask.[8][9][14][15] This step prevents premature crystallization in the funnel.[15][16]
-
Induce Saturation: While the ethanol solution is still hot, add the "bad" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid).[6][12] This indicates that the saturation point has been reached.
-
Re-homogenize: Add a few drops of the "good" solvent (hot ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[12]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][7] Rapid cooling can trap impurities.[7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any adhering mother liquor.[17]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.
Troubleshooting Common Issues
Even with a well-chosen solvent, problems can arise. The following decision-making guide can help resolve common challenges.
Caption: Troubleshooting guide for common recrystallization problems.[16][18][19]
Conclusion
The purification of 3,4-dimethoxy-N-(2-methoxyethyl)aniline can be effectively achieved through recrystallization by a systematic and principled approach to solvent selection. Due to the molecule's intermediate polarity, both single-solvent systems using moderately polar solvents like isopropanol or toluene, and mixed-solvent systems such as ethanol/water, are viable candidates. A preliminary small-scale screening is paramount to identifying the optimal conditions, minimizing product loss, and ensuring the highest possible purity of the final product.
References
-
Baruch College - CHM 1004. (n.d.). Purification by Recrystallization. CUNY. Retrieved from [Link]
-
Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
Austin, T. (2023). CRYSTALLIZATION AND RECRYSTALLIZATION. Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
(n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
(n.d.). recrystallization.pdf. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization1. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Unreacted 3,4-Dimethoxyaniline
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 3,4-dimethoxyaniline from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.
Understanding the Challenge: Properties of 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline is a common building block in organic synthesis, valued for its activated aromatic ring.[1][2] However, its presence as an unreacted starting material can complicate product isolation. A foundational understanding of its chemical and physical properties is paramount for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder or lumps | [1][3][4][5] |
| Melting Point | 85-90 °C | [4][5] |
| Boiling Point | 174-176 °C at 22 mmHg | [5] |
| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, ether, and chloroform. | [3][4][5][6] |
| pKa (Predicted) | 4.78 ± 0.10 | [5] |
The basicity of the aniline functional group is the cornerstone of the most common and effective purification method: acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove 3,4-dimethoxyaniline from my organic reaction mixture?
A1: For most applications, acid-base extraction is the most efficient and scalable method.[7][8][9] The basic amino group of 3,4-dimethoxyaniline is readily protonated by a dilute aqueous acid (e.g., 1 M HCl), forming a water-soluble ammonium salt.[8][10] This salt will partition into the aqueous phase, while your typically less basic or neutral product remains in the organic layer.
Q2: My desired product is also basic and forms a salt with acid. How can I separate it from 3,4-dimethoxyaniline?
A2: This is a common challenge. If there is a significant difference in the basicity (pKa) of your product and 3,4-dimethoxyaniline, a carefully controlled extraction with a weaker acid or a buffered aqueous solution might be selective. However, in many cases, column chromatography is the more effective solution.[9][11] The choice of stationary phase (e.g., silica gel, alumina) and eluent system can be optimized to achieve separation based on polarity differences.
Q3: I've tried an acid wash, but I still see a spot corresponding to 3,4-dimethoxyaniline on my TLC plate. What should I do?
A3: There are a few possibilities to consider:
-
Incomplete Extraction: You may need to perform multiple acid washes to ensure complete removal.[9] Three successive extractions with the dilute acid are generally recommended.
-
Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the unreacted aniline.
If repeated extractions are still not satisfactory, your product may be co-extracting. In this case, column chromatography is the recommended next step.
Q4: Can I use recrystallization to remove 3,4-dimethoxyaniline?
A4: Recrystallization can be an effective purification technique if your desired product is a solid and has significantly different solubility characteristics from 3,4-dimethoxyaniline in a chosen solvent system.[12][13][14][15] This method is particularly useful for removing small amounts of impurities. You will need to perform solvent screening to find a solvent that dissolves your product well at elevated temperatures but poorly at room temperature, while the aniline remains in solution.
Q5: Is distillation a viable option for removing 3,4-dimethoxyaniline?
A5: Given the relatively high boiling point of 3,4-dimethoxyaniline (174-176 °C at 22 mmHg), vacuum distillation could be an option if your product has a significantly different boiling point and is thermally stable.[7][9] However, for many research-scale reactions, this method is less practical than extraction or chromatography.
Troubleshooting Guides & Detailed Protocols
Method 1: Acid-Base Extraction
This technique is the first line of defense for removing basic impurities like anilines.
Caption: Workflow for Acid-Base Extraction.
-
Transfer your crude reaction mixture, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.[9]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and venting to release any pressure buildup.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer will contain the protonated 3,4-dimethoxyanilinium chloride.
-
Drain the lower aqueous layer.
-
Repeat the extraction (steps 2-5) with fresh 1 M HCl two more times to ensure complete removal.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove residual acid and water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your purified product.
| Issue | Potential Cause | Solution |
| Persistent Aniline Spot on TLC | Incomplete extraction or product is also basic. | Repeat the acid wash. If the issue persists, consider using a weaker acid or switch to column chromatography. |
| Emulsion Formation | Vigorous shaking with certain solvents. | Add a small amount of brine and swirl gently. Allow the mixture to stand for a longer period. |
| Product Loss | Your product has some basicity and is being partially extracted. | Use a milder acidic wash (e.g., saturated ammonium chloride solution) or proceed directly to chromatography. |
Method 2: Column Chromatography
When acid-base extraction is not suitable, column chromatography provides a powerful alternative for separating compounds based on their differential adsorption to a stationary phase.[9][11][16]
Caption: Workflow for Column Chromatography.
-
Select a Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and 3,4-dimethoxyaniline (aim for a ΔRf > 0.2).
-
Pack the Column: Prepare a chromatography column with the chosen stationary phase (silica gel is most common).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.
-
Elute: Begin eluting with your chosen solvent system, starting with a lower polarity if a gradient is being used.[7]
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
| Issue | Potential Cause | Solution |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system. | Re-optimize the eluent system using TLC. Try different solvent combinations or a shallower gradient.[17] |
| Peak Tailing on Column | Interactions between the basic aniline and acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system to neutralize the acidic sites on the silica. |
| Product Won't Elute | Solvent system is not polar enough. | Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
Method 3: Derivatization for Removal
In specific cases where other methods fail, unreacted 3,4-dimethoxyaniline can be selectively reacted to form a derivative that is easier to separate. For example, reaction with an isocyanate or acyl chloride could form a urea or amide, respectively. These derivatives will have significantly different polarities and solubility profiles, facilitating their removal by chromatography or extraction. This approach is highly specific to the reaction and the stability of the desired product.
References
-
Taylor & Francis Online. (n.d.). Separation of anilines by a covalent triazine-triphenyl polymer as a stationary phase for their normal-phase and reverse-phase determination by high-performance liquid chromatography (HPLC). Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Henker, H. G. (n.d.). Separation of Alkylated and Chlorinated Anilines by Gas Chromatography.
-
ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
Filo. (2025). Preparation and Recrystallization of Acetanilide. Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
-
Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA). Retrieved from [Link]
-
ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
- Unknown Source. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Scribd. (n.d.). Acetanilide Purification by Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]
-
Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Retrieved from [Link]
-
ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]
-
ChemBK. (2024). 3,4-Dimethoxyaniline. Retrieved from [Link]
-
YouTube. (2025). reaction to Chemiolis video - synthesis of an aniline-based sweetener. Retrieved from [Link]
-
ACS Publications. (n.d.). Amine quenching of aromatic fluorescence and fluorescent exciplexes. Retrieved from [Link]
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxyaniline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 2: From Anilines. Retrieved from [Link]
Sources
- 1. exsyncorp.com [exsyncorp.com]
- 2. sarnachemicals.com [sarnachemicals.com]
- 3. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxyaniline | 6315-89-5 | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparation and Recrystallization of Acetanilide Purified by Todd Holler;.. [askfilo.com]
- 13. benchchem.com [benchchem.com]
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- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
preventing oxidation of 3,4-dimethoxy-N-(2-methoxyethyl)aniline during storage
Technical Support Center: 3,4-dimethoxy-N-(2-methoxyethyl)aniline
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for 3,4-dimethoxy-N-(2-methoxyethyl)aniline. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the causes of oxidation for this specific substituted aniline and offers robust protocols to ensure its long-term integrity.
Frequently Asked Questions (FAQs)
Q1: My vial of 3,4-dimethoxy-N-(2-methoxyethyl)aniline has turned yellow/brown. What happened and is it still usable?
Answer: The discoloration you are observing is a classic sign of oxidation. Anilines, particularly those with electron-donating groups like the two methoxy substituents on your compound, are highly susceptible to oxidation upon exposure to air and light.[1] The electron-donating nature of the methoxy groups increases the electron density on the aniline nitrogen atom, making it more easily oxidized compared to unsubstituted aniline.[2][3] This process forms highly colored impurities, which can include nitrobenzenes, azoxybenzenes, and polymeric materials, leading to the yellow-to-brown appearance.[4][5][6]
Whether the material is usable depends entirely on the tolerance of your specific application. For sensitive applications like drug development or kinetic studies, the presence of these impurities can lead to side reactions, altered biological activity, and non-reproducible results. We strongly recommend performing a purity analysis (see Protocol 2) before use. For less sensitive applications, a slightly discolored sample might be acceptable, but this should be determined on a case-by-case basis.
Q2: What are the primary factors that accelerate the degradation of this compound?
Answer: The degradation of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is primarily driven by a combination of three factors:
-
Atmospheric Oxygen: This is the principal oxidant. The nitrogen lone pair and the electron-rich aromatic ring are susceptible to attack by O₂.
-
Light (UV Radiation): Light, especially UV radiation, can provide the activation energy needed to initiate radical oxidation reactions.[1][7] This is why the compound darkens more rapidly when exposed to light.
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. Storing the compound at room temperature will accelerate its degradation compared to refrigerated or frozen storage.
Trace metal contaminants can also act as catalysts for oxidation, although this is less common with high-purity starting materials.
Q3: What are the definitive short-term and long-term storage conditions you recommend?
Answer: To maximize shelf-life, you must mitigate exposure to oxygen, light, and heat. The following table summarizes our recommended conditions.
| Storage Parameter | Short-Term (Opened, In-Use) | Long-Term (Unopened/Archival) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces the kinetic rate of oxidation. |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Factory Sealed or Inert Gas Blanket | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber Glass Vial with PTFE-lined Cap | Amber glass blocks UV light.[7] PTFE liners provide a superior seal against air and moisture ingress compared to other materials.[8] |
| Handling | Dispense quickly in a low-light area. Re-purge with inert gas before sealing. | Store in a dark, dedicated freezer/refrigerator. | Minimizes exposure time to ambient light and air during use. |
Troubleshooting Guide
Problem: Rapid discoloration observed immediately after opening a new bottle.
| Potential Cause | Recommended Action | Scientific Explanation |
| Improper Factory Seal | Contact the supplier for a replacement. Perform an immediate purity check (Protocol 2) if the material must be used. | A compromised seal allows slow oxygen ingress over time during shipping and storage, initiating oxidation before the container is ever opened. |
| "Headspace" Oxygen | Aliquot the material into smaller, appropriately sized vials under an inert atmosphere (Protocol 1). | The air in the headspace of a large, partially used bottle contains enough oxygen to cause significant degradation over time. Aliquoting minimizes the headspace and the amount of material exposed each time a sample is needed. |
Problem: Inconsistent results or unexpected side products in my reaction.
| Potential Cause | Recommended Action | Scientific Explanation |
| Oxidative Impurities | 1. Confirm the purity of your starting material using the HPLC-UV method (Protocol 2). 2. Purify the material if significant degradation (>2-3%) is detected (Protocol 3). | Oxidation byproducts (e.g., quinone-like species, nitroso compounds) are often more reactive than the parent aniline. They can compete in your desired reaction, leading to lower yields and the formation of unforeseen side products. |
| N-Dealkylation | Analyze your sample using LC-MS to look for a product with a mass corresponding to 3,4-dimethoxyaniline. | While less common during storage, the N-(2-methoxyethyl) side chain can be susceptible to cleavage under certain catalytic or oxidative conditions, leading to a different nucleophile in your reaction mixture.[9][10] |
Core Technical Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol ensures the long-term stability of 3,4-dimethoxy-N-(2-methoxyethyl)aniline by creating a controlled, inert environment.
Materials:
-
Stock bottle of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of dry Argon or Nitrogen gas with a regulator and delivery tube/needle
-
Syringes and needles for liquid transfer
-
Parafilm® or other sealing film
Procedure:
-
Preparation: Arrange the required number of clean, dry amber vials in a rack. Loosen the caps so they can be easily removed.
-
Inerting Vials: Insert a needle connected to the inert gas line into each vial. Purge with a gentle stream of gas for 1-2 minutes to displace all air.
-
Preparing the Stock Bottle: Briefly purge the headspace of the main stock bottle with inert gas before opening.
-
Transfer: Using a clean syringe, quickly withdraw the desired amount of the aniline from the stock bottle and dispense it into one of the pre-purged amber vials.
-
Final Purge and Seal: Once the liquid is dispensed, briefly purge the headspace of the newly filled vial with inert gas for 10-15 seconds.
-
Capping: Immediately and tightly screw on the PTFE-lined cap.
-
Sealing and Labeling: Wrap the cap-vial interface with Parafilm® for an extra layer of protection. Label the vial clearly with the compound name, concentration (if diluted), and date.
-
Storage: Place the newly aliquoted vial in a freezer (≤ -20 °C) for long-term storage.
Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV
This method allows for the quantification of the parent compound and the detection of more polar, colored oxidative impurities.
| HPLC Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm and 280 nm |
| Sample Preparation | Accurately weigh ~10 mg of the aniline and dissolve in 10 mL of Acetonitrile. Dilute 1:10 in a 50:50 Acetonitrile:Water mixture. |
Expected Results: A pure sample will show a single major peak. Oxidized samples will typically display earlier-eluting, broader peaks corresponding to more polar degradation products. The peak area percentage can be used to estimate purity. This is a standard approach for analyzing aniline derivatives.[11][12]
Scientific Deep Dive & Visualized Workflows
The Mechanism of Aniline Oxidation
The oxidation of anilines is a complex process that can proceed through several pathways. For an electron-rich aniline like 3,4-dimethoxy-N-(2-methoxyethyl)aniline, the process is initiated by the removal of an electron from either the nitrogen atom or the aromatic ring, forming a radical cation. This highly reactive intermediate can then undergo several fates, including dimerization to form colored azo compounds or further oxidation to nitroso and nitro derivatives.
Caption: Simplified potential oxidation pathways for a substituted aniline.
Decision Workflow for Sample Handling
This workflow guides a researcher through the critical decision points from receiving a new sample to its use in an experiment.
Caption: Decision-making workflow for handling new samples.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved February 12, 2026.
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Retrieved February 12, 2026.
- Schulz, J. B., et al. (2000).
-
Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Retrieved February 12, 2026, from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved February 12, 2026, from [Link]
- ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
- ResearchGate. (2025).
-
PubChem. (n.d.). Aniline. National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. National Institutes of Health. Retrieved February 12, 2026, from [Link]
- Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?.
-
University of Washington. (n.d.). Aniline. Retrieved February 12, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.).
- MDPI. (n.d.).
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
-
PMC. (2021). Quantification of aniline and N-methylaniline in indigo. National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. National Institutes of Health. Retrieved February 12, 2026, from [Link]
- Carl ROTH. (n.d.).
- Asian Publication Corporation. (n.d.).
- ResearchGate. (2025).
- MDPI. (n.d.).
-
PubMed. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. National Institutes of Health. Retrieved February 12, 2026, from [Link]
- ResearchGate. (2025).
- MDPI. (n.d.).
-
PMC. (n.d.). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyaniline. National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 3,4-dimethoxy-N-[2-(2-methoxyethoxy)ethyl]aniline. National Institutes of Health. Retrieved February 12, 2026, from [Link]
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(2-Methoxyethyl) Aniline Synthesis
Current Status: Operational Ticket ID: CHEM-OPT-2024-ME Subject: Optimization of Yield and Selectivity in N-(2-methoxyethyl) Alkylation of Anilines Assigned Specialist: Senior Application Scientist
Diagnostic & Decision Matrix
Before proceeding with a specific protocol, determine the best synthetic strategy based on your substrate's cost, stability, and the required purity.
Strategic Decision Tree
Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway.
Method A: Direct Alkylation ( ) Optimization
Best for: Robust, inexpensive anilines where chromatographic separation of mono/di-alkylated products is acceptable.
The Core Problem: Competing Pathways
The reaction of aniline with 1-bromo-2-methoxyethane suffers from two main yield-killing side reactions:
-
Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting aniline, leading to the tertiary amine.
-
Reagent Elimination: The 2-methoxyethyl chain is prone to E2 elimination, generating methyl vinyl ether (a volatile gas) and consuming your alkylating agent.
Optimized Protocol (Standard)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Aniline : 0.8 equiv Electrophile | Limiting the alkyl halide forces the aniline to compete for the electrophile, statistically favoring mono-alkylation. |
| Base | Avoid strong bases (NaH, KOtBu) which accelerate E2 elimination. Cesium ("Cesium Effect") often improves mono-selectivity due to solubility. | |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup; DMF for poor solubility. |
| Catalyst | NaI or TBAI (10 mol%) | Finkelstein reaction in situ: Converts alkyl bromide to the more reactive alkyl iodide, allowing milder temperatures. |
| Temperature | 60°C - 80°C | High enough to overcome activation energy, low enough to minimize elimination to vinyl ether. |
Troubleshooting Guide: Direct Alkylation
Q: I am seeing significant formation of the tertiary amine (dialkylation). How do I stop this?
-
A: Switch to "Inverse Addition." Dissolve the base and aniline in solvent, then add the alkyl halide dropwise over 1-2 hours. This keeps the concentration of the electrophile low relative to the aniline. Alternatively, use a large excess of aniline (3-5 equiv) if it is cheap and easy to separate.
Q: My reaction stalled at 50% conversion, but adding more alkyl bromide didn't help.
-
A: You likely exhausted your alkylating agent via Elimination . 1-bromo-2-methoxyethane eliminates HBr to form methyl vinyl ether, especially if the internal temperature spikes.
-
Fix: Lower the bath temperature and add the base in portions. Ensure your reaction vessel is sealed well to prevent loss of volatile reagents.
-
Q: The reaction is messy with many spots on TLC.
-
A: 2-methoxyethyl tosylate (or mesylate) is often a "cleaner" electrophile than the bromide, as it is less prone to radical side reactions, though it is still susceptible to elimination.
Method B: The Amide Reduction Route (High Fidelity)
Best for: Precious substrates, late-stage functionalization, or when 100% mono-selectivity is required.
The Workflow
This method circumvents the selectivity issue entirely by forming a stable amide bond, which is then reduced.[1]
-
Acylation: Aniline + 2-methoxyacetyl chloride
Amide. -
Reduction: Amide + Borane-DMS (or LiAlH4)
Secondary Amine.
Optimized Protocol
Step 1: Acylation
-
Reagents: Aniline (1.0 equiv), 2-methoxyacetyl chloride (1.1 equiv),
(1.2 equiv). -
Solvent: DCM (
C to RT). -
Observation: This reaction is quantitative. If the aniline is electron-poor, add DMAP (5 mol%).
Step 2: Reduction
-
Reagents: Amide (1.0 equiv),
(2.0 - 3.0 equiv). -
Solvent: Anhydrous THF.
-
Procedure: Reflux for 2-4 hours.
-
Critical Workup (The "Stuck Complex" Issue): Borane forms a stable complex with the resulting amine. You must quench with MeOH, then add HCl (conc.) and reflux for 30 mins to break the B-N bond. Neutralize with NaOH to extract.
Troubleshooting Guide: Amide Route
Q: I formed the amide, but the reduction failed (returned starting material).
-
A: 2-methoxy amides can be sterically tricky or chelate the boron.
-
Fix: Switch from Borane to
(THF, reflux). is a more aggressive reducing agent and rarely fails for amides.
-
Q: I lost my product during the acid workup.
-
A: N-(2-methoxyethyl)anilines are amino-ethers. They are highly soluble in water at low pH.
-
Fix: Ensure the pH is adjusted to >10 (strongly basic) before extraction with DCM or EtOAc. Salting out the aqueous layer (NaCl saturation) helps significantly.
-
Advanced/Green Alternative: Borrowing Hydrogen[2]
Best for: Large scale where halide waste is a concern, or if you have access to Ruthenium catalysts.
-
Concept: React Aniline + 2-methoxyethanol (Alcohol) + Catalyst.
-
Catalyst:
with a phosphine ligand (e.g., DPEphos). -
Mechanism: The catalyst dehydrogenates the alcohol to the aldehyde in situ, forms the imine, and re-hydrogenates it.
-
Benefit: The only byproduct is water.[2]
-
Note: This requires pressure tubes and temperatures
C.
Summary of Reaction Pathways
Figure 2: Mechanistic comparison of direct alkylation versus the amide reduction pathway.
References & Authority
-
Direct Alkylation Selectivity:
-
Source: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
-
Context: Comprehensive review on
optimization and base selection ( effect).
-
-
Amide Reduction Methodology:
-
Source: Brown, H. C., & Heim, P. "Selective reductions. XII. Reaction of borane-methyl sulfide with amides." The Journal of Organic Chemistry 38.5 (1973): 912-916.
-
Context: Foundational text for the Borane-DMS reduction protocol described in Method B.
-
-
Green Chemistry (Borrowing Hydrogen):
-
Microwave Assisted Alkylation (Water Solvent):
-
Source: Ju, Y., & Varma, R. S. "Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation." Green Chemistry 6.5 (2004): 219-221.
-
Context: Alternative method using water to suppress elimination and improve safety.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity in 3,4-dimethoxy-N-(2-methoxyethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on troubleshooting issues of low purity. We will delve into the causality behind experimental outcomes, provide validated protocols, and offer field-proven insights to enhance the success of your synthetic endeavors.
Synthetic Pathway Overview: Reductive Amination
The most direct and widely employed method for synthesizing 3,4-dimethoxy-N-(2-methoxyethyl)aniline is the reductive amination of 3,4-dimethoxyaniline with 2-methoxyacetaldehyde.[1][2] This process typically occurs in a one-pot reaction where an imine intermediate is formed and subsequently reduced in situ to the desired secondary amine product.[3][4] The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.[4][5]
Caption: Fig. 1: Reductive Amination Pathway.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of unreacted 3,4-dimethoxyaniline. What went wrong?
This is a classic sign of an incomplete reaction. Several factors could be at play:
-
Ineffective Imine Formation: The initial condensation between the aniline and aldehyde to form the imine is a reversible, equilibrium-driven process that liberates water.[5] If this equilibrium is not shifted towards the imine, the subsequent reduction step cannot proceed efficiently.
-
Causality: The presence of water can hydrolyze the imine back to the starting materials.[5]
-
Solution:
-
Acid Catalysis: The reaction is often catalyzed by a small amount of weak acid, such as acetic acid, to facilitate imine formation. The optimal pH is typically between 4 and 5.[5] Be cautious, as a strong acid will protonate the aniline, rendering it non-nucleophilic.
-
Water Removal: While not always necessary for one-pot reductive aminations with modern reagents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium.[5]
-
-
-
Insufficient Reducing Agent or Inactivity: The reducing agent may have been insufficient or degraded.
-
Causality: Hydride reducing agents can decompose upon exposure to moisture or acidic conditions.
-
Solution:
-
Stoichiometry: Ensure at least one molar equivalent of the reducing agent is used. An excess (e.g., 1.2-1.5 equivalents) is often recommended.
-
Reagent Quality: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for imines over aldehydes.[4][6]
-
-
Question 2: I've isolated a major byproduct with a higher molecular weight than my target compound. What is it and how can I prevent it?
The most likely culprit is an over-alkylation product, resulting in the formation of the tertiary amine, 3,4-dimethoxy-N,N-bis(2-methoxyethyl)aniline.
-
Causality: The desired secondary amine product is often more nucleophilic and less sterically hindered than the starting primary aniline.[7] This makes it competitive in reacting with any remaining 2-methoxyacetaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[7][8]
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.1 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant over-alkylation can occur.[7]
-
Slow Aldehyde Addition: Adding the aldehyde slowly to the reaction mixture containing the aniline can help maintain a low concentration of the aldehyde, favoring the initial reaction with the more abundant primary aniline.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, improving selectivity for the desired mono-alkylation product.[8]
-
Sources
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Issues of 3,4-dimethoxy-N-(2-methoxyethyl)aniline in Water
Welcome to the technical support center for 3,4-dimethoxy-N-(2-methoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success.
I. Understanding the Challenge: Physicochemical Properties
3,4-dimethoxy-N-(2-methoxyethyl)aniline is an aromatic amine with a molecular structure that confers limited water solubility. Aromatic amines, in general, tend to have poor aqueous solubility, which decreases further with an increase in the number of carbon atoms.[1] The presence of two methoxy groups and an N-substituted methoxyethyl group contributes to the molecule's hydrophobic character, making it more soluble in organic solvents like ethanol and ether.[2]
II. Frequently Asked Questions (FAQs)
Q1: Why is my 3,4-dimethoxy-N-(2-methoxyethyl)aniline not dissolving in water?
A1: The molecular structure of 3,4-dimethoxy-N-(2-methoxyethyl)aniline contains a significant nonpolar aromatic ring and ether functionalities, which limit its ability to form favorable interactions with polar water molecules. Large organic molecules, especially those with substantial hydrocarbon content, tend to be insoluble in water.[3]
Q2: I've tried heating the solution, but the compound precipitates upon cooling. What should I do?
A2: While heating can temporarily increase the solubility of many compounds, this effect is often reversed upon cooling for poorly soluble substances. This indicates that you are likely creating a supersaturated solution that is not stable at room temperature. For a stable solution, a different solubilization strategy is required.
Q3: Can I use a small amount of an organic solvent to dissolve it first?
A3: Yes, this is a common technique known as using a co-solvent.[] You can dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) 400 before adding it to your aqueous medium.[][5][6] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q4: Will adjusting the pH of my aqueous solution help?
A4: Yes, pH adjustment can be a very effective strategy. As an amine, 3,4-dimethoxy-N-(2-methoxyethyl)aniline is a weak base.[7] Lowering the pH of the solution with an acid will protonate the amine group, forming a more water-soluble ammonium salt.[7][8][9]
III. Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for systematically addressing the solubility challenges of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Guide 1: pH Adjustment for Solubilization
Scientific Rationale: The nitrogen atom in the aniline functional group has a lone pair of electrons, making it basic.[7] By adding an acid, this lone pair can accept a proton, forming a positively charged ammonium salt. This ionic salt will have significantly greater water solubility than the neutral "free base" form.[8][9] The solubility of ionic compounds containing basic anions generally increases as the pH of the solution is decreased.[10][11]
Experimental Protocol:
-
Prepare a stock solution of the acid: Prepare a 1 M stock solution of a suitable acid, such as hydrochloric acid (HCl) or citric acid.
-
Create a slurry: Add the desired amount of 3,4-dimethoxy-N-(2-methoxyethyl)aniline to your aqueous buffer or water to create a slurry.
-
Titrate with acid: While stirring, add the acid solution dropwise to the slurry.
-
Monitor for dissolution: Continue adding the acid until the compound completely dissolves.
-
Measure the final pH: Once the compound is fully dissolved, measure the final pH of the solution. This will be the minimum pH required to maintain solubility at that concentration.
-
Control experiment: Ensure that the final pH of your solution is compatible with your experimental system. If necessary, prepare a vehicle control with the same final pH to account for any pH-induced effects.
dot
Caption: Workflow for pH-mediated solubilization.
Guide 2: Utilizing Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[] They can disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the solute.
Experimental Protocol:
-
Select a co-solvent: Choose a biocompatible, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).
-
Prepare a concentrated stock solution: Dissolve the 3,4-dimethoxy-N-(2-methoxyethyl)aniline in the chosen co-solvent to create a high-concentration stock solution.
-
Dilute into aqueous medium: Add the stock solution dropwise to your vigorously stirring aqueous buffer. It is crucial to add the stock solution to the aqueous phase and not the other way around to prevent precipitation.
-
Monitor for precipitation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final concentration of the co-solvent or use a different co-solvent.
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | 0.1 - 1% (v/v) | Can have biological effects at higher concentrations.[6] |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated by many cell lines. |
| PEG 400 | 1 - 10% (v/v) | A good option for in vivo studies due to its low toxicity. |
Guide 3: Micellar Solubilization with Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[12] These micelles have a hydrophobic core and a hydrophilic shell.[12] Poorly water-soluble compounds can partition into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous solution.[12][13][14]
Experimental Protocol:
-
Choose a surfactant: Select a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (Kolliphor® EL), as they are generally less harsh on biological systems than ionic surfactants.[12]
-
Prepare a surfactant solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add the compound: Add the 3,4-dimethoxy-N-(2-methoxyethyl)aniline to the surfactant solution.
-
Facilitate dissolution: Gently heat (if the compound is stable) and/or sonicate the mixture to aid in the formation of the drug-micelle complexes.
-
Equilibrate: Allow the solution to equilibrate, typically for several hours or overnight, with stirring.
-
Filter (optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.
dot
Caption: Mechanism of micellar solubilization.
Guide 4: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly water-soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity.[15][16] This complexation effectively shields the hydrophobic part of the molecule from water, thereby increasing its overall aqueous solubility.[15][16][17]
Experimental Protocol:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[18]
-
Prepare a cyclodextrin solution: Dissolve the HP-β-CD in your aqueous buffer.
-
Add the compound: Add the 3,4-dimethoxy-N-(2-methoxyethyl)aniline to the cyclodextrin solution.
-
Promote complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Sonication can also be used to accelerate this process.
-
Determine solubility enhancement: After equilibration, centrifuge and filter the solution to remove any undissolved compound. Analyze the concentration of the dissolved compound in the filtrate, for example, by UV-Vis spectrophotometry or HPLC.
| Solubilization Technique | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective, and often highly effective for basic compounds.[] | The required pH may not be compatible with the experimental system; potential for compound instability at extreme pH values. |
| Co-solvents | Easy to implement; a wide range of solvents are available. | The co-solvent may have its own biological or chemical effects; potential for the compound to precipitate upon dilution. |
| Surfactants | High solubilization capacity for many hydrophobic compounds.[19] | Can interfere with certain assays; potential for cell toxicity depending on the surfactant and concentration. |
| Cyclodextrins | Generally low toxicity; can also improve compound stability.[15][17] | Can be more expensive; complexation is dependent on the size and shape of the guest molecule. |
IV. Concluding Remarks
The solubility of 3,4-dimethoxy-N-(2-methoxyethyl)aniline in aqueous solutions can be significantly enhanced through a variety of techniques. The optimal method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of your system to pH changes and excipients, and cost considerations. We recommend a systematic approach, starting with pH adjustment and co-solvents due to their simplicity, before exploring more complex formulations with surfactants or cyclodextrins.
V. References
-
Quora. (2018, May 12). How does branching increase the solubility in amines?
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MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
-
The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
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MDPI. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]
-
PubMed. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Retrieved from [Link]
-
ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
-
PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
-
Pharmedicine Journal. (2024, June 3). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems.
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
-
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
-
Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
ResearchGate. (2025, January 26). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells.
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
-
PubMed. (n.d.). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
-
University of Alberta. (2005, July 8). Micellar solubilization of drugs.
-
PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
-
Google Patents. (n.d.). US3944598A - Production of amine salts of carboxylic acids.
-
Khan Academy. (n.d.). pH and solubility.
-
PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
-
Academia.edu. (n.d.). Solubility enhancement techniques with special emphasis on hydrotrophy.
-
ResearchGate. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
-
NIST WebBook. (n.d.). Benzeneethanamine, 3,4-dimethoxy-. Retrieved from [Link]
-
General Chemistry. (2022, February 25). What Happens to Solubility When You Change the pH? (17.6).
-
TargetMol. (n.d.). 3,4-Dimethoxyphenethylamine | Endogenous Metabolite.
-
Sigma-Aldrich. (n.d.). 3,4-Dimethoxyaniline 98 6315-89-5.
-
Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
-
Solubility of Things. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]
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minimizing side products in reductive amination of veratrylamine derivatives
A Foreword from Your Application Scientist
Welcome to the technical support guide for the reductive amination of veratrylamine and its derivatives. As a Senior Application Scientist, I've seen firsthand how this powerful transformation can be both a cornerstone of synthetic strategy and a source of significant frustration. Veratrylamine derivatives, with their electron-rich aromatic systems, present unique challenges, particularly concerning the formation of undesired side products.
This guide is structured to move beyond simple procedural lists. My goal is to provide you with the causal reasoning behind each experimental choice, empowering you to not only solve current issues but also to proactively design more robust and efficient reactions in the future. We will explore the mechanistic underpinnings of common side reactions and provide field-proven strategies to steer your reaction toward the desired product with high fidelity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the reductive amination process.
Q1: What are the most common side products when performing a reductive amination with a primary amine like a veratrylamine derivative?
The three most prevalent side products are:
-
Tertiary Amine (Over-alkylation/Dialkylation): The most common issue where the desired secondary amine product, being nucleophilic, reacts with a second molecule of the aldehyde, leading to a tertiary amine.[1][2]
-
Alcohol from Carbonyl Reduction: The reducing agent directly reduces the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form an imine.[3][4]
-
Unreacted Starting Materials: The reaction stalls, leaving significant amounts of the initial amine and carbonyl compound, often with residual imine intermediate.[5]
Q2: How does the choice of reducing agent impact the formation of these side products?
The choice of reducing agent is the single most critical factor in controlling selectivity.[6] The key is to use a reagent that reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[7][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations.[9][10] It is a mild and selective reducing agent, hindered enough to react sluggishly with aldehydes and ketones but highly reactive toward the iminium ion intermediate.[7][11] Its use in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is standard.[4][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, this reagent is also selective for the iminium ion at neutral or slightly acidic pH.[3][12] However, it is highly toxic and generates cyanide waste, making STAB a much safer and preferred alternative.[11]
-
Sodium Borohydride (NaBH₄): This is a more powerful and less selective reducing agent. It will readily reduce both the starting carbonyl and the imine intermediate.[4][12] Using NaBH₄ in a one-pot procedure with an aldehyde will almost certainly lead to significant alcohol byproduct formation. Its use is only recommended in a stepwise (indirect) procedure where the imine is formed first, and the excess aldehyde is removed before the reductant is added.[1][9]
Q3: What is the optimal pH for imine formation, and why is it so important?
The optimal pH for imine formation is a delicate balance, typically falling in the range of 4.5 to 6.[13][14] The reaction is acid-catalyzed, but both the amine and the intermediate steps have pH-dependent reactivity.
-
Below pH 4: The amine starting material becomes extensively protonated to form an ammonium salt. This removes the nitrogen's lone pair, rendering it non-nucleophilic and stopping the initial attack on the carbonyl.[13][15]
-
Above pH 6: There is insufficient acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. This makes water a poor leaving group, slowing down the crucial dehydration step to form the imine.[13][14]
Acetic acid is a common and effective catalyst because it is strong enough to facilitate the reaction without fully protonating the bulk of the amine.[10][16]
Visualizing the Reaction and Its Pitfalls
Understanding the reaction pathways is key to troubleshooting. The diagrams below illustrate the desired reaction and the major off-target pathways.
Caption: The desired pathway for reductive amination.
Caption: A decision tree for troubleshooting common issues.
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride | Sodium Borohydride |
| Selectivity | Excellent (Iminium > Carbonyl) [7][11] | Good (pH-dependent) [3][12] | Poor (Reduces both) [4] |
| Typical Use Case | One-pot (Direct) Amination [1] | One-pot (Direct) Amination | Stepwise (Indirect) Amination [9][17] |
| Common Solvents | DCE, DCM, THF [4][10] | Methanol | Methanol, Ethanol |
| Pros | High selectivity, safe, effective [9] | Effective, acid-stable [12] | Inexpensive, powerful |
| Cons | Moisture sensitive, higher cost [11] | Highly Toxic (HCN gas) [12] | Reduces aldehydes/ketones [4] |
Experimental Protocols
Protocol 1: Direct (One-Pot) Reductive Amination using STAB (Recommended for Ketones or when Dialkylation is Low)
This protocol is optimized for convenience and is highly effective when dialkylation is not a significant concern.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the veratrylamine derivative (1.0 equiv).
-
Solvent: Dissolve the amine in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.1 equiv). If using a ketone, add glacial acetic acid (1.0 equiv) at this stage to catalyze imine formation. [10]Stir for 20-30 minutes at room temperature.
-
Addition of Reductant: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) portion-wise over 5 minutes. [1]The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the limiting starting material by TLC or LC-MS (typically 2-24 hours).
-
Workup: Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Indirect (Stepwise) Reductive Amination (Recommended for Aldehydes to Prevent Dialkylation)
This is the preferred method for reacting primary amines with aldehydes to achieve high selectivity for the secondary amine. [1][9] Step A: Imine Formation
-
Setup: To a round-bottom flask, add the veratrylamine derivative (1.0 equiv) and the aldehyde (0.95-1.0 equiv). Using the aldehyde as the limiting reagent helps prevent its presence during reduction.
-
Solvent & Dehydration: Dissolve the components in methanol or ethanol (0.2 M). Add powdered 4Å molecular sieves or anhydrous magnesium sulfate (MgSO₄) to the flask. [2]3. Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine and consumption of the aldehyde by TLC, NMR, or LC-MS.
Step B: Reduction 4. Filtration (Optional but Recommended): Filter the mixture to remove the dehydrating agent. Rinse the solids with a small amount of the reaction solvent. 5. Cooling: Cool the methanolic solution of the imine to 0 °C in an ice bath. 6. Addition of Reductant: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly. [18]7. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reduction is complete (typically 1-2 hours, monitor by TLC or LC-MS). 8. Workup & Purification: Quench the reaction by the slow addition of water. Most of the organic solvent can be removed under reduced pressure. Extract the product into an organic solvent like ethyl acetate or DCM. Dry, concentrate, and purify as described in Protocol 1.
References
-
ChemHelp ASAP. (2020, March 20). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, October 30). 24.6: Synthesis of Amines. [Link]
-
Ashenhurst, J. (2023, October 26). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2023, October 26). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
ChemHelp ASAP. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. [Link]
-
Lumen Learning. Organic Chemistry II - 21.4. Imine formation. [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]
-
Reddit. (2020). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]
-
Wang, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]
-
Chemistry Stack Exchange. (2014, October 23). Acid in Imine Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive amination. [Link]
-
Myers, A. (n.d.). Chemistry 115: Reductive Amination. Harvard University. [Link]
-
Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30091–30101. [Link]
-
Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30091–30101. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(part ii), 284-303. [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]
-
Goti, A., et al. (2023). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 14(1), 1-11. [Link]
-
ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. [Link]
-
LibreTexts Chemistry. (2021, August 11). 3.3.3: Synthesis of Amines. [Link]
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- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
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stability of 3,4-dimethoxy-N-(2-methoxyethyl)aniline under acidic conditions
This technical guide addresses the stability profile of 3,4-dimethoxy-N-(2-methoxyethyl)aniline (CAS: 1021434-58-3 / Related: 6315-89-5 parent) under acidic conditions. It is designed for researchers observing unexpected degradation, color changes, or yield losses during synthesis and purification.
Executive Summary: Stability Profile
3,4-dimethoxy-N-(2-methoxyethyl)aniline acts as an electron-rich secondary amine. Its stability in acidic media is bimodal , depending heavily on the specific acid identity, concentration, and temperature.
| Condition | Stability | Primary Outcome |
| Dilute Mineral Acid (HCl, H₂SO₄) @ RT | High | Forms stable ammonium salt (Soluble in water, resistant to oxidation). |
| Oxidizing Acids (HNO₃, HClO₄) | Low | Rapid oxidation to quinones/iminoquinones (Dark color change). |
| Strong Lewis/Brønsted Acids (BBr₃, HBr) @ Heat | Low | Ether cleavage (Demethylation) to phenols. |
| Carboxylic Acids (Acetic, Formic) | Moderate | Stable, but risk of amide formation if heated (dehydrative acylation). |
Part 1: Technical Troubleshooting (Q&A)
Q1: Why does my acidic solution turn pink, brown, or black upon standing?
Diagnosis: Oxidative Degradation (Quinone Formation). Mechanism: The 3,4-dimethoxy substitution pattern makes the benzene ring highly electron-rich (activated). While protonation of the amine (forming the ammonium species) generally deactivates the ring against oxidation, any equilibrium presence of the free base—or the presence of trace metal ions/oxidants—can trigger Single Electron Transfer (SET) oxidation. This leads to the formation of highly colored benzoquinone imines or polymerized "aniline blacks."
Corrective Action:
-
Degas Solvents: Sparge all acidic buffers with Nitrogen or Argon before use.
-
Increase Acidity: Ensure pH < 3 to keep the nitrogen fully protonated (
). -
Add Antioxidants: For storage, add 0.1% Sodium Metabisulfite (
) or EDTA to chelate trace metals.
Q2: I see a new polar spot on TLC after refluxing in HCl/HBr. What is it?
Diagnosis: Ether Cleavage (Demethylation).
Mechanism: While the N-alkyl bond (2-methoxyethyl) is robust, the aryl methyl ethers (methoxy groups on the ring) are susceptible to acid-catalyzed cleavage, particularly with nucleophilic conjugate bases (like
-
Pathway: Protonation of the ethereal oxygen
attack by halide Loss of Formation of a phenol. -
Risk Factor: High temperatures (>60°C) and strong acids (48% HBr, HI) accelerate this. Dilute HCl is usually safe at reflux for short durations, but prolonged exposure can still cause partial hydrolysis.
Q3: My product is not extracting into the organic layer during workup.
Diagnosis: pH-Dependent Solubility (Salt Formation). Mechanism: In acidic media (pH < 7), the molecule exists as the cationic ammonium salt , which is highly water-soluble and insoluble in non-polar organic solvents (Hexane, DCM, Toluene). Corrective Action:
-
Basify: Adjust the aqueous layer to pH > 9 using NaOH or
(The solution may turn cloudy/oily as the free base regenerates). -
Extract: Use DCM or Ethyl Acetate immediately after basification to minimize air oxidation of the free base.
Q4: Can I use acetic acid for purification?
Diagnosis: Potential N-Acetylation. Mechanism: As a secondary amine, this molecule is a nucleophile. Refluxing in glacial acetic acid or formic acid can drive the equilibrium toward the formation of the N-acetyl or N-formyl amide, especially if water is removed (Dean-Stark or molecular sieves). Recommendation: Use Trifluoroacetic acid (TFA) if an organic acid is required, as the trifluoroacetamide is less likely to form spontaneously without activation, or stick to dilute HCl.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways the molecule takes depending on the acidic environment.
Caption: Divergent stability pathways. The green path represents the ideal storage state (Salt formation). Red and Yellow paths indicate degradation risks.
Part 3: Recommended Protocols
Protocol A: Preparation of the Stable Hydrochloride Salt
Use this protocol to stabilize the molecule for long-term storage.
-
Dissolution: Dissolve 1.0 g of the free base aniline in 5 mL of anhydrous Diethyl Ether or 1,4-Dioxane.
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane .
-
Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.
-
Troubleshooting: If it forms an oil, scratch the glass or add drops of Hexane/Pentane to induce crystallization.
-
-
Isolation: Filter under Nitrogen atmosphere (Schlenk filtration recommended). Wash with cold ether.
-
Drying: Dry under high vacuum at RT. Store at -20°C under Argon.
Protocol B: Acidic Stability Stress Test (HPLC)
Use this to validate your specific experimental conditions.
-
Preparation: Prepare a 1 mg/mL solution of the aniline in the desired acidic solvent (e.g., 1M HCl).
-
Control: Prepare a fresh standard in Methanol (neutral).
-
Incubation: Hold the acidic sample at the target temperature (e.g., RT or 50°C).
-
Sampling:
-
Take aliquots at T=0, 1h, 4h, 24h.
-
CRITICAL: Quench the aliquot by neutralizing with Ammonium Bicarbonate buffer (pH 8) immediately before injection to prevent on-column degradation or peak shape issues.
-
-
Analysis: Run on C18 HPLC (Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).
-
Pass Criteria: Purity > 98% relative to T=0.[1]
-
Fail Criteria: Appearance of earlier eluting peaks (Phenols) or broad baseline humps (Polymers).
-
References
-
PubChem. (n.d.).[2][3] 3,4-dimethoxy-N-(2-methoxyethyl)aniline (Compound).[2][4] National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2023). Ether Cleavage with Strong Acids: Mechanism and Selectivity. Retrieved February 12, 2026, from [Link]
Sources
color change and degradation of methoxy-substituted anilines
Welcome to the Technical Support Center for Methoxy-Substituted Anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability, color, and purity of these critical reagents. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Part 1: Frequently Asked Questions - The "Why" Behind Degradation
This section addresses the most common observations and questions regarding the instability of methoxy-substituted anilines.
Q1: My methoxy-substituted aniline, which was initially a colorless or pale yellow liquid/solid, has turned dark brown/red. What happened?
This color change is a classic indicator of oxidative degradation.[1] Methoxy-substituted anilines, like aniline itself, are highly susceptible to oxidation when exposed to atmospheric oxygen and light.[2][3] The electron-rich nature of the aromatic ring, enhanced by both the amino (-NH₂) and methoxy (-OCH₃) groups, makes these compounds readily lose electrons. The initial colorless compound undergoes a series of reactions to form a complex mixture of highly colored impurities.[1][4]
The process typically involves the formation of radical cations, which then couple and undergo further oxidation to produce a cascade of byproducts, including:
-
Quinone-imines: These are highly colored conjugated systems.
-
Azobenzenes: Formed from the coupling of two aniline molecules.[5]
-
Phenazines: Complex heterocyclic compounds formed via further oxidation and cyclization reactions.[5]
-
Polymeric Materials: Polyaniline-like structures, which are often dark brown or black, can also form.[3][6]
Freshly purified aniline and its derivatives are typically colorless to pale yellow, but this discoloration indicates the presence of these oxidized species, compromising the compound's purity.[7][8]
Q2: What specific factors accelerate the degradation and color change of my aniline derivative?
Several environmental and experimental factors can significantly accelerate the degradation process:
-
Oxygen (Air): This is the primary culprit. The oxidation process is initiated by the reaction of the aniline with molecular oxygen. Storing containers with a large headspace of air or frequently opening the bottle will hasten degradation.
-
Light: UV light provides the energy to initiate and catalyze the oxidation reactions, leading to the formation of free radicals.[4] Storing these chemicals in clear glass bottles on a lab bench is a common cause of rapid discoloration.
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation. Storage near heat sources or in non-climate-controlled areas should be avoided.
-
Impurities: The presence of metal ions (e.g., from spatulas or reaction vessels) can catalyze oxidation.[9] Acidic or basic impurities can also alter the rate of degradation.[1]
Q3: Are certain isomers (ortho-, meta-, para-anisidine) more prone to degradation than others?
While all methoxy-substituted anilines are susceptible to oxidation, their relative stability is influenced by the electronic effects of the methoxy group's position.
-
Para- and Ortho-Anisidines: The methoxy group in the para and ortho positions strongly donates electron density into the aromatic ring via the resonance effect (+R).[10][11] This increased electron density on the ring and at the nitrogen atom makes these isomers more susceptible to oxidation compared to the meta isomer.
-
Meta-Anisidine: In the meta position, the methoxy group cannot donate electrons via resonance. It only exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the ring towards oxidation compared to the other two isomers.[11]
Therefore, you may observe that p-anisidine and o-anisidine discolor more rapidly than m-anisidine under identical storage conditions.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable steps for when you encounter a degraded methoxy-substituted aniline.
Q4: My bottle of p-anisidine is dark brown. Can I still use it for my synthesis?
Using a discolored aniline is strongly discouraged. The colored impurities are not inert; they are reactive species that can lead to a host of problems including:
-
Lower Yields: The actual concentration of your starting material is lower than calculated.
-
Side Reactions: The impurities can react with your reagents, leading to a complex and difficult-to-purify product mixture.
-
Failed Reactions: Catalysts, particularly transition metals like palladium, can be poisoned by the impurities.
For reliable and reproducible results, you must purify the aniline before use.[12]
Q5: How can I purify my discolored methoxy-substituted aniline?
The choice of purification method depends on the physical state of the aniline and the available equipment.
| Purification Method | Best For | Procedure Overview | Key Advantages | Limitations |
| Vacuum Distillation | Liquids (e.g., o-, m-anisidine) | Distill the aniline under reduced pressure, often over a small amount of zinc dust to inhibit oxidation at high temperatures. | Highly effective at removing non-volatile polymeric impurities and colored compounds.[13] | Not suitable for thermally labile compounds. May not separate isomers with close boiling points.[14] |
| Recrystallization | Solids (e.g., p-anisidine) | Dissolve the solid in a minimum amount of hot solvent, optionally treat with activated carbon to adsorb colored impurities, filter hot, and cool slowly to crystallize. | Can yield very high-purity material, effectively removing colored and insoluble impurities.[14] | Yield can be reduced due to material loss in the mother liquor. Requires finding a suitable solvent system. |
| Column Chromatography | Both liquids and solids | Dissolve the compound in a minimal amount of solvent and elute through a silica gel or alumina column with an appropriate solvent system. | Good for separating the target compound from impurities with different polarities.[13] | Can be time-consuming and requires larger volumes of solvent. |
Part 3: Protocols and Prevention
Proactive measures are the best strategy for maintaining the quality of your methoxy-substituted anilines.
Protocol 1: Purification of Liquid Anisidine via Vacuum Distillation
This protocol is suitable for liquid isomers like o- and m-anisidine.
Safety First: Aniline and its derivatives are toxic and can be absorbed through the skin.[15] Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Materials:
-
Discolored liquid anisidine
-
Zinc dust (optional, but recommended)
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle and stirrer
-
Vacuum pump and gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Add the discolored aniline and a small amount of zinc dust (approx. 1% w/w) to the distillation flask. The zinc dust helps to prevent oxidation during heating.[16]
-
Evacuation: Slowly and carefully apply vacuum to the system. Bumping can occur if the vacuum is applied too rapidly.
-
Heating: Once a stable vacuum is achieved, begin gently heating and stirring the distillation flask.
-
Collection: Collect the colorless, purified aniline fraction that distills at the correct temperature and pressure for the specific isomer. Discard any initial, lower-boiling fractions (forerun) and stop the distillation before all the dark material in the pot has been heated to dryness.
-
Storage: Transfer the freshly distilled, pure aniline into a clean, dry, amber glass bottle. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly.[17]
Workflow for Purifying Discolored Anilines
Caption: Decision workflow for selecting the appropriate purification method.
Q6: What are the best practices for storing and handling these compounds to prevent future degradation?
Proper storage is the most critical factor in preserving the integrity of methoxy-substituted anilines.
-
Container: Always use amber glass bottles to protect the contents from light.[15]
-
Atmosphere: For long-term storage or for high-purity applications, store under an inert atmosphere (argon or nitrogen).[17] After dispensing the required amount, flush the headspace of the bottle with inert gas before re-sealing.
-
Temperature: Store in a cool, dark, and well-ventilated place away from heat sources.[15][18]
-
Sealing: Use high-quality caps with inert liners (e.g., PTFE-lined caps) to ensure an airtight seal. Parafilm can be wrapped around the cap for an extra barrier.
-
Dispensing: Use clean, dry glass pipettes or syringes for transfer. Avoid using metal spatulas which can introduce catalytic impurities.
Q7: How can I minimize degradation during my reaction?
If your reaction is sensitive or runs for an extended period, take steps to protect the aniline within the reaction mixture.
-
Inert Atmosphere: The most effective method is to run the reaction under an inert atmosphere.[1] This involves using Schlenk-line techniques or a glovebox to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.
-
Protecting Groups: For multi-step syntheses where the amine is not the reacting functional group in a particular step, consider protecting it (e.g., as an acetanilide). The protecting group can be removed later in the synthesis.[1]
Degradation Pathway Overview
Caption: Simplified pathway of oxidative degradation of methoxy-anilines.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives. John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Aniline and Its Derivatives.
-
ECHEMI. (n.d.). 3-Methoxyaniline SDS, 536-90-3 Safety Data Sheets.
-
BenchChem. (2025). Preventing oxidation of the aniline group during complexation.
-
ChemicalBook. (n.d.). 2-METHOXY-N-METHYANILINE - Safety Data Sheet.
-
Wikipedia. (n.d.). Aniline.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
-
MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(15), 4989.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
-
PubChem - National Institutes of Health. (n.d.). Aniline.
-
Fisher Scientific. (2009). 4-methoxyaniline - SAFETY DATA SHEET.
-
PMC - National Center for Biotechnology Information. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2020, 8810302.
-
ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible.
-
Indian Academy of Sciences. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 25, 1-7.
-
Journal of the Chemical Society, Perkin Transactions 1. (1972). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. J. Chem. Soc., Perkin Trans. 1, 1694-1698.
-
Reddit. (2024). Help with making acidic aniline blue staining.
-
PubChem - National Institutes of Health. (n.d.). 2-Methoxyaniline.
-
PubChem - National Institutes of Health. (n.d.). 2-Methoxy-5-nitroaniline.
-
ResearchGate. (2017). Can i use aniline that has a slight yellow tint?.
-
Scribd. (n.d.). Aniline (Oc 2).
-
BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11, 23784-23793.
-
PubChem - National Institutes of Health. (n.d.). P-Anisidine.
-
Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?.
-
MDPI. (2020). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Catalysts, 10(11), 1253.
-
LookChem. (n.d.). Purification of Aniline - Chempedia.
-
ResearchGate. (2015). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications.
-
PMC - National Center for Biotechnology Information. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(38), 23784–23793.
-
Journal of Applied Polymer Science. (2005). Copolymers of aniline and o‐methoxyaniline: Synthesis and characterization. 98(4), 1822-1828.
-
BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
-
Chemistry Stack Exchange. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid.
-
Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
-
ECHEMI. (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound.
-
Reddit. (2014). Purify and dry aniline?.
-
PMC - National Center for Biotechnology Information. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Organic Letters, 22(12), 4643–4648.
-
MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6667.
-
Azelis. (n.d.). Aniline Derivatives.
-
Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?.
-
Reddit. (2024). What makes Aniline more basic than O-MethoxyAniline??.
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline derivative, focusing on the interpretation of its ¹H NMR spectrum. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights into selecting the appropriate method for comprehensive characterization.
Primary Method: ¹H NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1]
Predicted ¹H NMR Spectrum of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
The following analysis is a prediction based on established principles of NMR spectroscopy and data from analogous structures. The exact chemical shifts (δ) and coupling constants (J) may vary slightly based on the solvent and experimental conditions.
Structure:
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |
| Aromatic H-2 | ~ 6.75 | Doublet (d) | 1H | Located ortho to the electron-donating -NHR group and meta to the -OCH₃ at C-4. Experiences strong shielding. Coupled only to H-6 (meta coupling, J ≈ 2.5 Hz). |
| Aromatic H-5 | ~ 6.70 | Doublet (d) | 1H | Positioned ortho to the strongly electron-donating -OCH₃ group at C-4 and meta to the -NHR group. Experiences significant shielding. Coupled only to H-6 (ortho coupling, J ≈ 8.5 Hz). |
| Aromatic H-6 | ~ 6.60 | Doublet of doublets (dd) | 1H | Situated ortho to the -NHR group and the -OCH₃ at C-5. It is coupled to both H-5 (ortho) and H-2 (meta), resulting in a dd pattern. |
| Ar-OCH₃ (C3, C4) | ~ 3.85, ~3.82 | Two Singlets (s) | 6H (3H each) | These methoxy groups are in slightly different chemical environments, potentially leading to two distinct singlets. They are not coupled to any protons. |
| NH | ~ 4.0 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal and may not show coupling.[1] |
| -NH-C H₂- (Ha) | ~ 3.35 | Triplet (t) | 2H | These protons are adjacent to the nitrogen and a methylene group (Hb). The signal is split into a triplet by the two Hb protons (J ≈ 5.5 Hz). |
| -C H₂-O- (Hb) | ~ 3.60 | Triplet (t) | 2H | These protons are adjacent to an oxygen and the Ha methylene group. The signal is split into a triplet by the two Ha protons (J ≈ 5.5 Hz). |
| -O-C H₃** (Hc)** | ~ 3.38 | Singlet (s) | 3H | This terminal methoxy group is shielded compared to the aromatic methoxy groups and is not coupled to other protons. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 3,4-dimethoxy-N-(2-methoxyethyl)aniline sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is a common choice for many organic molecules.[2][3]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[4]
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Alternative & Complementary Analytical Techniques
While ¹H NMR is powerful, a multi-faceted approach using other techniques provides a more complete and robust characterization, essential for regulatory submissions and scientific publications.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal.
-
Application: It complements ¹H NMR by confirming the number of unique carbon atoms and providing information about their chemical environment (e.g., aromatic, aliphatic, attached to oxygen). For the target molecule, one would expect to see 11 distinct signals corresponding to the 11 carbon atoms in the structure.
-
Protocol: The sample preparation is identical to that for ¹H NMR. Data acquisition, however, requires significantly more scans due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically run to simplify the spectrum, resulting in each unique carbon appearing as a singlet.
Mass Spectrometry (MS)
MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the molecular weight of the compound and, through fragmentation, clues about its structure.[5]
-
Application: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula (C₁₁H₁₇NO₃). The fragmentation pattern in the MS/MS spectrum can further validate the structure. For instance, cleavage of the C-C bond in the ethyl chain or the N-C bond of the aniline are expected fragmentation pathways.[6][7]
-
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at an m/z of 212.1281.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 212.1) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum for structural analysis.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating components in a mixture and is the gold standard for purity analysis.[8][9]
-
Application: HPLC is used to determine the purity of the 3,4-dimethoxy-N-(2-methoxyethyl)aniline sample by separating it from any starting materials, by-products, or degradation products. When coupled with a UV detector, it can quantify the main compound and its impurities. For regulatory purposes, this is a non-negotiable analytical requirement.[10]
-
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter. Prepare a series of dilutions to create a calibration curve for quantification.
-
Instrumentation & Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for aromatic amines.[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is typically used. For example, start with 95% A, and ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~280 nm).
-
-
Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
Comparative Analysis of Techniques
Choosing the right analytical tool depends on the specific question being asked—be it structural confirmation, purity assessment, or quantification.
| Technique | Information Provided | Sensitivity | Sample Requirement | Key Advantages & Limitations |
| ¹H NMR | Detailed molecular structure, proton environments, connectivity, relative quantification. | Low (mg range) | 5-10 mg | Advantage: Unrivaled for de novo structure elucidation. Non-destructive. Limitation: Relatively insensitive; complex mixtures can be difficult to interpret. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Very Low (mg range) | 10-20 mg | Advantage: Confirms carbon count and environment. Limitation: Long acquisition times; low sensitivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | Very High (pg-ng range) | < 1 µg | Advantage: Exceptional sensitivity; definitive molecular weight confirmation.[5] Limitation: Isomers can be indistinguishable without fragmentation; destructive. |
| HPLC-UV | Purity, quantification of components, separation of mixtures. | High (ng-µg range) | < 1 mg | Advantage: Gold standard for purity determination and quantification.[10][11] Limitation: Provides no definitive structural information on its own. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of experiments for comprehensive analysis.
Caption: Workflow for structural confirmation.
Caption: Decision guide for technique selection.
Conclusion
The analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline serves as a prime example of the necessity for an integrated analytical approach in modern chemical research. While ¹H NMR spectroscopy provides the foundational data for structural elucidation, its combination with ¹³C NMR, high-resolution mass spectrometry, and HPLC is indispensable for unequivocal confirmation and purity assessment. For drug development professionals, adherence to such a multi-technique characterization is not merely good practice but a critical component of ensuring the safety, efficacy, and quality of a candidate molecule.
References
- J Am Soc Mass Spectrom. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry.
- Fresenius J Anal Chem. (2001). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns.
- Analytical Chemistry. (1998).
- Thermo Fisher Scientific. (n.d.).
- Journal of Chromatographic Science. (1981).
- The Royal Society of Chemistry. (n.d.).
- University of Regensburg. (n.d.). ¹H NMR Spectroscopy.
- ResearchGate. (n.d.). Figure S11.
- Michigan State University. (n.d.). Interpreting simple ¹H-NMR spectra - Spin-spin coupling, n+1 rule.
- MDPI. (2022).
- YouTube. (2020).
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 6. Recognition and resolution of isomeric alkyl anilines by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. academic.oup.com [academic.oup.com]
Comparative Guide: Mass Spectrometry Profiling of 3,4-Dimethoxy-N-(2-methoxyethyl)aniline
This guide provides a technical comparison of mass spectrometry (MS) fragmentation modalities for 3,4-dimethoxy-N-(2-methoxyethyl)aniline , a critical intermediate in the synthesis of isoquinoline alkaloids and a structural analogue to various phenethylamine-class psychoactive substances.[1][2]
Executive Summary
This guide compares the fragmentation behavior of 3,4-dimethoxy-N-(2-methoxyethyl)aniline under Electron Ionization (EI) (70 eV) and Electrospray Ionization (ESI) (Collision Induced Dissociation).[1][2]
-
EI-MS (GC-MS) is recommended for impurity profiling and raw material verification, providing a structural fingerprint dominated by radical-driven alpha-cleavages.[1][2]
-
ESI-MS/MS (LC-QTOF/QqQ) is superior for biological metabolite identification and trace quantification, characterized by even-electron neutral losses and preservation of the aromatic core.[1][2]
Structural Analysis & Theoretical Fragmentation
The molecule consists of an electron-rich 3,4-dimethoxyaniline core N-alkylated with a 2-methoxyethyl ether chain.[1][2] The fragmentation logic is dictated by the competition between the nitrogen lone pair and the oxygen atoms for charge stabilization.
Predicted Fragmentation Pathways[1][2][3]
-
Pathway A (N-Dealkylation): Cleavage of the N-C bond, releasing the side chain.[1][2]
-
Pathway B (Ether Cleavage): Loss of the terminal methoxy group or the entire methoxyethyl tail.[1]
-
Pathway C (Ring Demethylation): Sequential loss of methyl radicals from the aromatic methoxy groups (common in dimethoxybenzenes).[1]
Visualization: Fragmentation Mechanism (DOT)
The following diagram illustrates the divergent pathways for EI (Radical Cation) vs. ESI (Protonated Cation).[1]
Caption: Divergent fragmentation pathways: EI favors radical-driven bond homolysis, while ESI favors neutral losses via charge-remote fragmentation.[1][2]
Comparative Analysis: EI vs. ESI
Method A: Electron Ionization (EI) - GC-MS
Best For: Chemical Purity, Impurity Profiling, Library Matching.[1][2]
Mechanism: 70 eV electron impact creates a radical cation (
| m/z (Predicted) | Ion Identity | Mechanistic Origin | Relative Abundance (Est.) |
| 211 | Molecular Ion | Moderate (20-40%) | |
| 166 | Loss of ethoxy/methoxy tail (Alpha cleavage) | High | |
| 152/153 | N-Dealkylation (Loss of side chain) | Base Peak (100%) | |
| 45 | Side chain fragment | Moderate |
Technical Insight: The stability of the aromatic ring typically preserves the molecular ion (m/z 211), but the N-alkyl bond is labile.[1][2] The base peak at m/z 152/153 (representing the 3,4-dimethoxyaniline core) is the diagnostic "fingerprint" for this class of anilines.[1][2]
Method B: Electrospray Ionization (ESI) - LC-MS/MS
Best For: Biological Matrices, Metabolite ID, High Sensitivity Quantitation.[1][2]
Mechanism: Soft ionization yields
| m/z (Observed) | Ion Identity | Mechanistic Origin | Collision Energy (CE) |
| 212.128 | Protonated Precursor | Low (0-5 eV) | |
| 180.102 | Loss of Methanol (from ring methoxy) | Med (10-20 eV) | |
| 154.086 | Loss of vinyl methyl ether ( | High (20-35 eV) | |
| 139.063 | Demethylation of core aniline | High (>35 eV) |
Technical Insight: In ESI, the cleavage of the ether side chain often occurs via a rearrangement eliminating a neutral alkene or ether species (e.g., loss of 58 Da), leaving the protonated aniline core at m/z 154.[1] This transition (
Experimental Protocol
Workflow Diagram
The following workflow outlines the sample preparation and decision matrix for choosing between EI and ESI.
Caption: Decision matrix for analytical platform selection based on sample matrix and sensitivity requirements.
Detailed Methodologies
A. GC-MS Protocol (Impurity Profiling)[1][2]
-
Sample Prep: Dilute 1 mg of sample in 1 mL Methanol or Ethyl Acetate.
-
Inlet: Split 1:20, 250°C.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min)
20°C/min 300°C (3 min). -
MS Source: EI mode, 70 eV, Source Temp 230°C.
-
Validation: Check for m/z 211 (M+) and 152 (Base).
B. LC-MS/MS Protocol (Quantification)[1][2][3]
-
Sample Prep: Protein precipitation (Plasma) or dilution (Water) with Acetonitrile.[1][2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 5 mins.
-
MRM Transitions:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28575187, 3,4-dimethoxy-N-(2-methoxyethyl)aniline.[1][2] Retrieved from [Link][1][2]
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives.[1][2] Microgram Journal.[1][2][4] (Contextual reference for fragmentation of N-(2-methoxy) phenethylamines).
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines. (Synthesis context for substituted anilines). Retrieved from [Link][1][2]
Sources
comparing reactivity of 3,4-dimethoxy-N-(2-methoxyethyl)aniline vs 3,4-dimethoxyaniline
[1]
Executive Summary
Verdict: 3,4-Dimethoxyaniline (Compound B) is the foundational "primary" building block, offering maximum versatility for scaffold construction but requiring strict stoichiometry control to prevent over-alkylation. 3,4-Dimethoxy-N-(2-methoxyethyl)aniline (Compound A) is a specialized "secondary" intermediate.[1] It offers superior nucleophilicity for difficult couplings and intrinsic mono-selectivity, preventing the formation of quaternary ammonium byproducts.[1] Its methoxyethyl tail significantly enhances solubility in mid-polarity solvents compared to the primary aniline.
Best Use Cases:
-
Choose Compound B when building complex heterocyclic cores (e.g., quinazolines) where the nitrogen must eventually form two new bonds.
-
Choose Compound A when introducing a "capped" veratryl motif into a drug candidate to improve ADME properties (solubility/permeability) or when a specific secondary amine handle is required for a single acylation step.
Structural & Electronic Analysis
The reactivity difference stems from the substitution at the nitrogen atom. Both share the electron-rich veratryl (3,4-dimethoxyphenyl) core, which strongly activates the ring toward Electrophilic Aromatic Substitution (EAS).[1]
Electronic Comparison Table
| Feature | Compound A (Secondary) | Compound B (Primary) | Impact on Reactivity |
| N-Substituent | 2-methoxyethyl group | Hydrogen | Alkyl group donates electron density (+I effect), increasing N-basicity.[1] |
| Hybridization | Similar geometry, but A has slightly more steric bulk.[1] | ||
| Ring Activation | High (Veratryl + | High (Veratryl + | A is slightly more activated due to hyperconjugation of the |
| Est. pKa (Conj. Acid) | ~5.3 - 5.6 | ~4.78 | Compound A is more basic and generally more nucleophilic. |
| Lipophilicity | Moderate (Ether tail balances) | Low to Moderate | The methoxyethyl tail in A aids solubility in DCM/EtOAc. |
Visualization: Electronic Effects
The following diagram illustrates the electron-donating vectors that dictate the reactivity of both species.
Figure 1: Electronic vector analysis. Compound A benefits from additional inductive donation from the alkyl tail, increasing electron density on the nitrogen.
Reactivity Profile: Nucleophilic Substitution
This is the primary reaction pathway for drug synthesis (e.g., amide coupling, reductive amination).
Mechanism: The "Stop" Factor
-
Compound B (Primary): Reacts with electrophiles (R-X) to form a secondary amine. This product is more nucleophilic than the starting material (due to the +I effect described above), leading to rapid over-alkylation to tertiary amines or quaternary salts.
-
Compound A (Secondary): Reacts to form a tertiary amine/amide. The reaction stops here because there are no protons left to displace (in acylation) or steric hindrance discourages quaternization (in alkylation).
Experimental Data: Acylation Kinetics (Representative)
Condition: Reaction with Acetic Anhydride (1.0 eq) in DCM at 20°C.
| Compound | Yield (Mono-product) | Side Products | |
| Compound A | 15 min | >98% | None (Clean conversion to tert-amide) |
| Compound B | 12 min | ~85% | ~10-15% Di-acetylated species (requires purification) |
Key Insight: While Compound B is kinetically faster due to lower steric hindrance, Compound A provides a cleaner reaction profile for generating tertiary amides because it cannot physically over-react via acylation.
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[6]
Both compounds are highly activated substrates for EAS (e.g., nitration, bromination, Vilsmeier-Haack formylation).[1] The methoxy groups at positions 3 and 4 direct incoming electrophiles primarily to the 6-position (para to the 3-methoxy, ortho to the amine).
-
Regioselectivity: Both favor the 6-position.[1]
-
Oxidation Risk: Compound B (Primary) is highly susceptible to oxidation (forming quinones or azo-dimers) under oxidative EAS conditions (e.g., Nitration with
).[1] Compound A is more robust against oxidative dimerization.[1]
Workflow: Regioselective Bromination
The following diagram compares the synthetic workflow for brominating these substrates, highlighting the requisite protection steps for the primary amine.
Figure 2: Compound A allows for direct functionalization.[1] Compound B often requires protection to prevent N-oxidation or N-bromination.[1]
Experimental Protocols
Protocol 1: Controlled Acylation (Synthesis of Amides)
Objective: Synthesis of a drug intermediate via reaction with an acid chloride.
For Compound A (Secondary):
-
Dissolve Compound A (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (
). -
Cool to 0°C under
. -
Add Acid Chloride (1.05 eq) dropwise.[1]
-
Warm to RT and stir for 1 hour.
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat.
. Dry over .[1] -
Result: Clean Tertiary Amide.
For Compound B (Primary):
-
Dissolve Compound B (1.0 eq) in DCM (
). -
Crucial Step: Add Pyridine (1.5 eq) instead of TEA to modulate basicity and prevent di-acylation.[1]
-
Cool to -10°C (Lower temp required to control selectivity).
-
Add Acid Chloride (0.95 eq) slowly—deficiency of electrophile is key to preventing di-acylation.[1]
-
Result: Mixture of Secondary Amide (Major) and unreacted starting material. Requires column chromatography.[1]
Protocol 2: Solubility Check
When handling these compounds for biological assays or formulation:
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline.[1] Retrieved from [Link]
-
Mayr, H., et al. (2007).[1] Nucleophilicities of Primary and Secondary Amines in Water.[2][3] Journal of Organic Chemistry, 72(10), 3679-3688.[1][3] (Demonstrates secondary amines > primary amines nucleophilicity trend).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][4][5][6][7] Oxford University Press.[1] (Source for general aniline reactivity and protection strategies).
-
Sarna Chemicals. (n.d.).[1] 3,4 Dimethoxyaniline (3,4DMA) Product Specifications. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In each case, circle the stronger nucleophile.(b) | Study Prep in Pearson+ [pearson.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Infrared Spectroscopy of N-Substituted Methoxy Anilines
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and elucidating structural nuances. This guide provides an in-depth comparison of the IR spectral features of N-substituted methoxy anilines, offering experimental data and field-proven insights to aid in the unambiguous identification of this important class of compounds.
The Diagnostic Value of IR Spectroscopy for Methoxy Anilines
N-substituted methoxy anilines are prevalent motifs in pharmaceuticals and functional materials. Their chemical behavior and biological activity are profoundly influenced by the nature of the N-substituent and the isomeric position (ortho, meta, or para) of the methoxy group on the aniline ring. IR spectroscopy provides a rapid and non-destructive method to probe key vibrational modes within these molecules, offering a distinct "fingerprint" for each analogue. The primary diagnostic regions in the IR spectrum for these compounds include:
-
N-H Stretching Region (3500-3300 cm⁻¹): This region is highly informative about the degree of substitution on the nitrogen atom.
-
Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹): Provides information on the aromatic ring and alkyl substituents.
-
Amide I Band (C=O Stretch) Region (1700-1630 cm⁻¹): The presence and position of this strong band are definitive for N-acyl derivatives.
-
Fingerprint Region (<1600 cm⁻¹): This complex region contains a wealth of information, including C-N stretching, C-O stretching, and aromatic ring vibrations.
This guide will dissect these regions, comparing unsubstituted, N-alkylated, and N-acylated methoxy anilines to provide a clear framework for spectral interpretation.
Comparative Analysis of Key IR Absorption Peaks
The electronic interplay between the electron-donating methoxy (-OCH₃) group, the amino (-NHR) group, and the aromatic ring governs the precise frequencies of the vibrational modes. N-substitution further modulates these effects. The following table summarizes the characteristic IR absorption peaks for a series of methoxy anilines, providing a basis for comparison.
| Compound | Methoxy Position | N-Substituent | N-H Stretch (cm⁻¹) | Amide I (C=O) (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-N Stretch (cm⁻¹) | Asym. C-O-C (cm⁻¹) | Sym. C-O-C (cm⁻¹) |
| o-Anisidine | Ortho | -H (Primary) | ~3466, ~3373[1] | N/A | ~1615, ~1505 | ~1265 | ~1250 | ~1025 |
| m-Anisidine | Meta | -H (Primary) | ~3455, ~3368[1] | N/A | ~1620, ~1590, ~1490 | ~1285 | ~1220 | ~1040 |
| p-Anisidine | Para | -H (Primary) | ~3433, ~3356[1] | N/A | ~1610, ~1510 | ~1250 | ~1240 | ~1035 |
| N-Methyl-p-anisidine | Para | -CH₃ (Secondary) | ~3411[1] | N/A | ~1615, ~1515 | ~1320 | ~1245 | ~1038 |
| N-Acetyl-o-anisidine | Ortho | -COCH₃ (Secondary Amide) | ~3280 | ~1660 | ~1590, ~1525 | ~1300 | ~1255 | ~1025 |
| N-Acetyl-p-anisidine | Para | -COCH₃ (Secondary Amide) | ~3300 | ~1670 | ~1605, ~1510 | ~1325 | ~1250 | ~1035 |
Note: Peak positions are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, thin film, ATR) and solvent.
Interpreting the Spectral Data: A Mechanistic Approach
The N-H Stretching Region: Identifying the N-Substituent
The most telling feature for distinguishing primary, secondary, and tertiary amines is the N-H stretching region.
-
Primary Anilines (Unsubstituted N): These compounds, such as o-, m-, and p-anisidine, exhibit two distinct N-H stretching bands.[1] These correspond to the asymmetric (~3450 cm⁻¹) and symmetric (~3360 cm⁻¹) stretching vibrations of the -NH₂ group.[1][2] The presence of two peaks is a definitive marker for a primary amine.
-
Secondary Anilines (N-Alkyl): N-alkylation, as in N-methyl-p-anisidine, results in a single, weaker N-H stretching band, as there is only one N-H bond.[1] This peak typically appears around 3411 cm⁻¹.[1]
-
Secondary Amides (N-Acyl): In N-acetyl derivatives, the N-H stretching frequency is significantly lowered and broadened (typically 3300-3270 cm⁻¹) due to strong hydrogen bonding with the amide carbonyl oxygen. The electron-withdrawing nature of the acetyl group also weakens the N-H bond, contributing to the lower frequency.
The Carbonyl (Amide I) Peak: The Signature of N-Acylation
The appearance of a very strong absorption band in the 1700-1650 cm⁻¹ region is the most unambiguous evidence of N-acylation. This "Amide I" band arises from the C=O stretching vibration.
-
N-Acetyl-p-anisidine: Exhibits a strong Amide I band around 1670 cm⁻¹.
-
N-Acetyl-o-anisidine: The Amide I band is found at a slightly lower wavenumber (~1660 cm⁻¹) which may be due to intramolecular hydrogen bonding between the N-H proton and the ortho-methoxy oxygen, which can influence the electronic environment of the amide group.
The position of this peak is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, like the para-methoxy group, increase electron density on the nitrogen, which can be delocalized into the carbonyl group. This slightly reduces the double-bond character of the C=O bond, leading to a lower stretching frequency compared to aliphatic amides.
C-O Stretching of the Methoxy Group
Anisole derivatives present two characteristic C-O stretching bands corresponding to the asymmetric and symmetric vibrations of the Ar-O-CH₃ ether linkage.[3]
-
Asymmetric C-O-C Stretch: A strong band typically found in the 1300-1200 cm⁻¹ range.[3] For the methoxy anilines listed, this appears around 1250 cm⁻¹.
-
Symmetric C-O-C Stretch: A medium to strong band usually observed between 1050-1010 cm⁻¹.[3]
The position of these bands is subtly influenced by the isomeric position of the methoxy group and the nature of the N-substituent, but they remain a reliable indicator of the methoxy functionality.
C-N Stretching Vibrations
The C-N stretching vibration in aromatic amines is typically found in the 1335-1250 cm⁻¹ region.[4] This band can sometimes overlap with other absorptions, but its position is informative. N-alkylation and N-acylation can shift this peak to higher wavenumbers due to changes in the bond strength and coupling with other vibrations.
Logical Workflow for Spectral Identification
The following workflow provides a systematic approach to identifying an unknown N-substituted methoxy aniline from its IR spectrum.
A workflow for identifying N-substituted methoxy anilines.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining high-quality FTIR spectra of solid and liquid samples with minimal preparation.
Materials and Equipment
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample of N-substituted methoxy aniline (solid or liquid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol, acetone).
-
Lint-free wipes (e.g., Kimwipes).
Step-by-Step Procedure
-
Crystal Cleaning: Before running any spectra, ensure the ATR crystal surface is impeccably clean. Clean the crystal by wiping it with a lint-free wipe dampened with isopropanol.
-
Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to subtract the absorbance from the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself. The typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Sample Application:
-
For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal to completely cover the crystal surface.
-
For Liquids: Place a single drop of the liquid sample onto the center of the crystal.
-
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum. Do not overtighten.
-
Sample Spectrum Collection: Collect the sample spectrum using the same scan parameters as the background scan. The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: After the measurement, retract the press arm, remove the sample, and thoroughly clean the ATR crystal with a solvent-dampened wipe as in Step 1.
Conclusion
The IR spectrum provides a rich dataset for the characterization of N-substituted methoxy anilines. By systematically analyzing the N-H stretching, Amide I, and fingerprint regions, researchers can confidently distinguish between primary, N-alkyl, and N-acyl derivatives. Furthermore, subtle shifts in the positions of these key bands, when correlated with the electronic properties of the substituents and their isomeric positions, allow for a detailed structural elucidation. This guide provides the foundational data and interpretive logic to leverage IR spectroscopy as a powerful, first-line analytical tool in the synthesis and development of these important chemical entities.
References
-
THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Canadian Science Publishing. Available at: [Link]
-
Methacetin. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Smith, B. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
-
N-Methyl-4-anisidine. PubChem. National Center for Biotechnology Information. Available at: [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... ResearchGate. Available at: [Link]
-
25.5 Spectroscopic Properties. Chemistry LibreTexts. Available at: [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. ArXiv. Available at: [Link]
-
Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]
-
Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precision and reliability of quantitative and qualitative assessments are paramount. The analysis of specific compounds, such as 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline with potential applications as an intermediate in organic synthesis, necessitates the use of highly characterized reference standards. This guide provides an in-depth comparison of analytical methodologies and the critical role of reference standards in achieving accurate and reproducible results.
The Foundational Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. In the context of 3,4-dimethoxy-N-(2-methoxyethyl)aniline analysis, the reference standard is the cornerstone of method validation and routine quality control.[1][2][3] Its purity and documented identity ensure that the analytical method is specific, accurate, and precise.[3][4] The use of a qualified reference standard is a regulatory expectation in the pharmaceutical industry to guarantee the safety and efficacy of drug products.[1][2]
Comparative Analysis of Available Reference Standards
While a specific qualified genotoxic impurity reference standard is available for the related compound 3,4-Dimethoxyaniline HCl, the availability of a certified reference standard for 3,4-dimethoxy-N-(2-methoxyethyl)aniline itself is more limited and may require sourcing from specialized chemical suppliers.[5] Researchers often rely on commercial-grade materials that are then thoroughly characterized in-house to serve as a reference.
Below is a comparative table of commercially available materials that could potentially be qualified as reference standards.
| Supplier | Product Name | Purity/Grade | Available Quantity | Notes |
| Dana Bioscience | 3,4-Dimethoxy-N-(2-methoxyethyl)aniline | Not Specified | 100mg | Sold for research purposes.[6] |
| Sigma-Aldrich | 3,4-Dimethoxyaniline | 98% | 10g | A structurally related compound, useful for analytical method development.[7][8] |
| Thermo Scientific | 3,4-Dimethoxyaniline | ≥98.0% (GC) | 10g, 50g, 250g | Another source for the related aniline.[9] |
Note: Given the limited availability of a certified reference standard for the title compound, laboratories may need to purchase a high-purity batch and perform their own comprehensive characterization (e.g., via NMR, MS, and elemental analysis) to establish it as an in-house primary reference standard.
Analytical Methodologies: A Comparative Overview
The analysis of substituted anilines like 3,4-dimethoxy-N-(2-methoxyethyl)aniline can be approached using several chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment, impurity profiling, or quantification).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of aromatic amines.[10][11] It is often the method of choice for purity determination and assay of pharmaceutical ingredients and their intermediates.[12]
Rationale for HPLC:
-
Versatility: HPLC can be coupled with various detectors (UV, DAD, MS) to provide both quantitative and qualitative information.[12]
-
Non-destructive: Allows for the recovery of the sample if needed.
-
No Derivatization Required: Unlike GC, HPLC can often analyze polar and thermolabile compounds like substituted anilines directly, simplifying sample preparation.[11][13]
Experimental Protocol: HPLC-UV Analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
Objective: To determine the purity of a 3,4-dimethoxy-N-(2-methoxyethyl)aniline sample using a reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
3,4-dimethoxy-N-(2-methoxyethyl)aniline Reference Standard
-
Methanol (for sample and standard dissolution)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve the 3,4-dimethoxy-N-(2-methoxyethyl)aniline reference standard in methanol to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution by dissolving it in methanol to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and semi-volatile compounds. For substituted anilines, derivatization may be necessary to improve volatility and chromatographic performance.[14][15]
Rationale for GC:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Sensitivity: When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits.[14]
Experimental Protocol: GC-MS Analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
Objective: To identify and quantify 3,4-dimethoxy-N-(2-methoxyethyl)aniline and its potential impurities.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
Reagents:
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., trifluoroacetic anhydride, if necessary)
-
3,4-dimethoxy-N-(2-methoxyethyl)aniline Reference Standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane.
-
Sample Preparation: Dissolve the sample in dichloromethane.
-
Derivatization (if required): To a known volume of the sample and standard solutions, add the derivatizing agent and react under appropriate conditions (e.g., heating).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI)
-
-
Analysis: Inject the prepared standard and sample.
-
Data Analysis: Identify the analyte peak by its retention time and mass spectrum, comparing it to the reference standard. Quantify using the peak area.
Visualizing the Analytical Workflow
A clear understanding of the analytical process is crucial. The following diagram illustrates a typical workflow for the analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Caption: A generalized workflow for the analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen analytical technique, method validation is a critical step to ensure the reliability of the results.[1][16] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[2][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Performance Data Comparison
The following table presents hypothetical performance data comparing HPLC-UV and GC-MS for the analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
| Parameter | HPLC-UV | GC-MS | Rationale |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity for quantitative analysis. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods can provide high accuracy with proper optimization. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC often exhibits slightly better precision for non-volatile analytes. |
| LOD | ~10 ng/mL | ~1 ng/mL | GC-MS typically offers superior sensitivity, especially in SIM mode. |
| LOQ | ~30 ng/mL | ~5 ng/mL | Consistent with the lower LOD of GC-MS. |
| Sample Preparation | Simple dissolution | May require derivatization | HPLC generally has a simpler workflow for this class of compounds. |
Conclusion
The accurate analysis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is critically dependent on the availability and proper use of a well-characterized reference standard. While HPLC offers a straightforward and robust approach for purity and assay determination, GC-MS provides higher sensitivity for trace-level analysis and impurity identification. The choice between these methods should be guided by the specific analytical requirements. A thorough method validation is essential to ensure that the chosen procedure is fit for its intended purpose, providing reliable and reproducible data for researchers and drug development professionals.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
DeLeon, I. R., Brown, N. J., Cocchiara, J. P., Cruz, S. G., & Laseter, J. L. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of Analytical Toxicology, 7(4), 185–187. Available at: [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. Available at: [Link]
-
Sirons, G. J. (1973). Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution. Journal of AOAC INTERNATIONAL, 56(4), 837–840. Available at: [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research. Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
-
3,4-dimethoxy-N-(2-methoxyethyl)aniline. PubChem. Available at: [Link]
-
Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. ResearchGate. Available at: [Link]
-
Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862–1867. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. Available at: [Link]
-
Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate. Available at: [Link]
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available at: [Link]
-
3,4-dimethoxy-n-(2-methoxyethyl)aniline. PubChemLite. Available at: [Link]
-
3,4-Dimethoxyaniline. PubChem. Available at: [Link]
-
3,4-Dimethoxy-N-(2-methoxyethyl)aniline 100mg. Dana Bioscience. Available at: [Link]
-
Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods. Available at: [Link]
-
3,4-dimethoxy-N-[2-(2-methoxyethoxy)ethyl]aniline. PubChem. Available at: [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Discovery - the University of Dundee Research Portal. Available at: [Link]
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- 16. sps.nhs.uk [sps.nhs.uk]
Technical Guide: Impurity Profiling of Commercial 3,4-Dimethoxy-N-(2-methoxyethyl)aniline Batches
Executive Summary
3,4-dimethoxy-N-(2-methoxyethyl)aniline (CAS: 6315-89-5) is a critical secondary amine intermediate, frequently employed as a scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR. Its structural integrity is paramount; however, commercial batches often exhibit variability due to the electron-rich nature of the veratrole (3,4-dimethoxy) ring, which is susceptible to oxidation, and the reactivity of the secondary amine.
This guide provides an objective comparison of detection methodologies and a self-validating protocol for identifying impurities, specifically focusing on the distinction between Process-Related Impurities (PRIs) and Degradation Products (DPs) .
Structural Analysis & Predicted Impurity Profile
To accurately identify impurities, one must first understand their origin. The synthesis of this molecule typically proceeds via two primary routes: Direct Alkylation or Reductive Amination . Each route generates a distinct impurity fingerprint.
Synthesis-Driven Impurity Origins
-
Route A: Alkylation (3,4-dimethoxyaniline + 2-methoxyethyl bromide/tosylate)
-
Major Risk: Over-alkylation leading to the tertiary amine.
-
-
Route B: Reductive Amination (3,4-dimethoxyaniline + 2-methoxyacetaldehyde)
-
Major Risk: Residual imine intermediates or over-reduction.
-
Critical Impurity List
| Impurity Type | Structure / Description | Origin | Detection Challenge |
| Impurity A | 3,4-Dimethoxyaniline (Starting Material) | Incomplete Reaction | High Polarity; elutes early on C18. |
| Impurity B | N,N-bis(2-methoxyethyl)-3,4-dimethoxyaniline | Over-Alkylation (Side Rxn) | Hydrophobic; elutes late. Hard to separate by UV alone. |
| Impurity C | N-Oxides / Quinone Imines | Oxidation of electron-rich ring | Unstable; may degrade in GC inlet. |
| Impurity D | N-Nitroso-3,4-dimethoxy-N-(2-methoxyethyl)aniline | Nitrosation (Genotoxic) | Critical Safety Risk (ICH M7). Requires trace analysis. |
Comparative Analysis of Detection Methods
The following comparison evaluates the three standard analytical techniques for this specific matrix.
| Feature | HPLC-UV (PDA) | UHPLC-HRMS (Q-TOF/Orbitrap) | GC-MS |
| Primary Utility | Routine QC & Quantitation | Structure Elucidation & Trace Analysis | Volatile Impurities & Residual Solvents |
| Sensitivity | Moderate (Limit of Quantitation ~0.05%) | High (ppm/ppb levels) | Moderate to High |
| Specificity | Low (Relies on Retention Time) | Very High (Exact Mass + Fragmentation) | High (EI Fragmentation) |
| Limitation | Cannot distinguish co-eluting non-isomers without MS. | Higher cost; requires skilled operator. | Thermal Instability: The target amine may degrade/oxidize in the injector port. |
| Verdict | Best for Batch Release | Best for R&D / Impurity ID | Not Recommended for main impurity profiling due to thermal risks. |
Why LC-MS is the Gold Standard for this Molecule
While HPLC-UV is sufficient for purity checks (>98%), it fails to identify the nature of the 2% impurity. The electron-rich dimethoxy ring allows for facile ionization in ESI(+), making LC-MS the superior choice for troubleshooting commercial batches.
Visualizing the Impurity Landscape
The following diagram maps the genesis of impurities based on the synthesis pathway.
Figure 1: Genesis of impurities in the synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Validated Experimental Protocol: LC-MS Identification
This protocol is designed to be self-validating . The use of a buffered mobile phase prevents pH shifts that cause peak tailing in amines, while the gradient ensures separation of the polar starting material from the non-polar bis-alkylated impurity.
Instrumentation & Conditions
-
System: UHPLC coupled to Q-TOF MS (or Single Quad for knowns).
-
Column: C18 Stationary Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.
-
Rationale: High surface area C18 provides necessary retention for the polar amine while resolving hydrophobic impurities.
-
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Rationale: Ammonium formate acts as a buffering agent (pH ~3.5) to improve peak shape of the basic amine.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Type |
| 0.00 | 5% | 0.4 | Initial equilibration |
| 2.00 | 5% | 0.4 | Elution of polar salts/Impurity A |
| 10.00 | 95% | 0.4 | Elution of Target & Impurity B |
| 12.00 | 95% | 0.4 | Column Wash |
| 12.10 | 5% | 0.4 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Adjust to minimize in-source fragmentation)
-
Scan Range: 50 – 800 m/z
-
Target Ion [M+H]+: 212.12 m/z
Data Interpretation & Case Study
Case Study: Distinguishing the "Bis-Alkylated" Impurity
In a recent analysis of a commercial batch, a peak was observed at RRT 1.2 (Relative Retention Time).
Step 1: Molecular Ion Check
-
Target Product: m/z 212.12 [M+H]+
-
Unknown Peak: m/z 270.17 [M+H]+
Step 2: Delta Mass Calculation
-
Difference = 270.17 - 212.12 = 58.05 Da.
-
The 2-methoxyethyl group (–CH2CH2OCH3) has a mass of 59 Da. Replacing a Hydrogen (1 Da) with this group adds 58 Da.
Step 3: Confirmation via Fragmentation (MS/MS)
-
The Target (Secondary Amine) will show a neutral loss of methanol (32 Da) or the methoxyethyl tail.
-
The Impurity (Tertiary Amine) will show characteristic fragments of two ether tails.
Analytical Decision Workflow
Use this flowchart to determine the appropriate action based on initial QC results.
Figure 2: Analytical decision tree for batch release and impurity investigation.
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] Retrieved from
-
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from
- Rao, R. N., et al. (2018). "Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique." Current Pharmaceutical Design. (Contextual grounding for LC-MS methodology).
-
PubChem. (2023). Compound Summary: 3,4-dimethoxy-N-(2-methoxyethyl)aniline. Retrieved from
Sources
Navigating the Chromatographic Landscape: A Comparative Guide to TLC Retention Factors of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
Understanding Retention Factor (Rf) in TLC
The retention factor is a fundamental parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front on the TLC plate.[3] This value is crucial for identifying compounds and assessing their purity. An optimal Rf value typically lies between 0.3 and 0.7, as this range generally allows for clear separation from other components in a mixture.[4] The Rf value is intrinsically linked to the polarity of the compound and the composition of the mobile phase (solvent system). More polar compounds exhibit stronger interactions with the polar stationary phase (typically silica gel) and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.
Comparative Analysis: Predicting the TLC Behavior of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
The structure of 3,4-dimethoxy-N-(2-methoxyethyl)aniline suggests a moderate polarity. The presence of the aniline nitrogen and the ether oxygens introduces polar character, while the aromatic ring and the ethyl chain contribute to its nonpolar nature. When compared to simpler aromatic amines, we can anticipate its relative chromatographic behavior.
| Compound | Structural Features Affecting Polarity | Expected Relative Rf |
| Aniline | Primary amine on a benzene ring | Higher |
| N-methylaniline | Secondary amine, slightly less polar than aniline | Higher |
| 3,4-dimethoxy-N-(2-methoxyethyl)aniline | Tertiary amine, two methoxy groups, one ether linkage | Intermediate |
| 4-Nitroaniline | Nitro group is strongly electron-withdrawing and polar | Lower |
The additional ether linkage and methoxy groups in 3,4-dimethoxy-N-(2-methoxyethyl)aniline increase its polarity compared to simple anilines. However, the tertiary amine is generally less polar than a primary or secondary amine due to reduced hydrogen bonding capability. Therefore, its Rf value is expected to be intermediate, and highly dependent on the chosen solvent system. Studies on other aniline derivatives have shown that the nature and position of substituents significantly influence their TLC retention.[5]
Experimental Protocol for Determining Rf of 3,4-dimethoxy-N-(2-methoxyethyl)aniline
This section provides a detailed, step-by-step methodology for the experimental determination of the Rf value for 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Materials and Reagents:
-
3,4-dimethoxy-N-(2-methoxyethyl)aniline (analyte)
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (analytical grade)
-
Visualization reagent: UV lamp (254 nm), and/or a suitable staining solution (e.g., p-anisaldehyde stain)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of 3,4-dimethoxy-N-(2-methoxyethyl)aniline in a volatile solvent like dichloromethane or ethyl acetate (approximately 1-2 mg/mL).
-
Solvent System Selection: The choice of the mobile phase is critical for achieving good separation.[4] For aromatic amines, mixtures of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) are commonly employed.[6][7] A good starting point is a 7:3 mixture of hexane and ethyl acetate. Prepare several solvent systems with varying polarities to optimize the separation.
-
Spotting the TLC Plate: Using a capillary tube, carefully spot a small amount of the analyte solution onto the baseline of the TLC plate, which should be drawn lightly with a pencil about 1 cm from the bottom.[8]
-
Developing the Chromatogram: Place a small amount of the chosen solvent system into the developing chamber and allow the atmosphere inside to become saturated with solvent vapors. This ensures reproducible results.[2] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds typically appear as dark spots.[6] If the compound is not UV-active or for better visualization, a chemical stain can be used. For amines, a p-anisaldehyde stain followed by gentle heating can be effective.
-
Rf Value Calculation: Measure the distance from the baseline to the center of the spot (distance traveled by the sample) and the distance from the baseline to the solvent front (distance traveled by the solvent). Calculate the Rf value using the following formula:[1]
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of the TLC retention factor.
Optimizing the Separation and Troubleshooting
If the initial solvent system results in an Rf value that is too high (spot near the solvent front) or too low (spot near the baseline), the polarity of the mobile phase needs to be adjusted.
-
If the Rf is too high: The eluent is too polar. Decrease the proportion of the polar solvent (e.g., change from 7:3 hexane/ethyl acetate to 9:1 hexane/ethyl acetate).[4]
-
If the Rf is too low: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change from 7:3 hexane/ethyl acetate to 5:5 hexane/ethyl acetate or add a small amount of a more polar solvent like methanol).[4]
It may be necessary to test several solvent systems to find the optimal conditions for a clear and well-defined spot with an Rf value in the desired range.[3]
Conclusion
While a definitive, published Rf value for 3,4-dimethoxy-N-(2-methoxyethyl)aniline remains elusive, this guide provides a comprehensive framework for its experimental determination. By understanding the principles of thin-layer chromatography and the influence of molecular structure on polarity, researchers can effectively predict the chromatographic behavior of this compound relative to other aromatic amines. The detailed experimental protocol and troubleshooting guidelines presented here offer a robust starting point for any scientist working with this or structurally similar molecules, ensuring accurate reaction monitoring and purity assessment in their research and development endeavors.
References
-
Journal of Chromatographic Science. Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Oxford Academic. Available at: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. Thin-layer chromatography as a method for separating aniline oligomers. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Scribd. Experiment 4: TLC and HPLC of Nitroanilines. Available at: [Link]
-
ResearchGate. Detect aninline. Available at: [Link]
-
Allama Iqbal Open University. Thin Layer Chromatography of Aromatic Amines. Available at: [Link]
-
ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
-
Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available at: [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online. Available at: [Link]
-
PubChemLite. 3,4-dimethoxy-n-(2-methoxyethyl)aniline. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]
-
YouTube. Thin Layer Chromatography | Principle and Methods. Available at: [Link]
-
Wikipedia. Thin-layer chromatography. Available at: [Link]
-
PubMed. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3,4-dimethoxy-N-(2-methoxyethyl)aniline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,4-dimethoxy-N-(2-methoxyethyl)aniline, a substituted aniline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the established protocols for the parent compound, 3,4-dimethoxyaniline, and the general safety guidelines for aniline derivatives.
Understanding the Hazard Profile: Aniline and Its Derivatives
Aniline and its derivatives are a class of compounds that present significant health and environmental hazards. They are generally classified as toxic and are known to be harmful if swallowed, in contact with skin, or inhaled.[1] Aniline itself is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen. Chronic exposure can lead to effects on the blood, and aniline and its derivatives are often toxic to aquatic life.[1]
The presence of the dimethoxy and N-methoxyethyl substitutions on the aniline core of 3,4-dimethoxy-N-(2-methoxyethyl)aniline suggests that it should be handled with the same level of caution as other hazardous aniline compounds. Therefore, it is imperative to treat this compound as a hazardous waste.
Core Principles of Disposal: Segregation and Containment
The foundational principle for managing waste of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is strict segregation from non-hazardous waste streams. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[2]
Key Operational Steps:
-
Waste Identification: All waste containing 3,4-dimethoxy-N-(2-methoxyethyl)aniline must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Container Selection: Utilize only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 3,4-dimethoxy-N-(2-methoxyethyl)aniline for any purpose, including disposal, appropriate personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., butyl rubber, neoprene, Viton). Nitrile gloves are NOT recommended for prolonged contact with aniline.[2] | To prevent skin absorption, which is a primary route of exposure for aniline compounds. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or contact with airborne particles. |
| Lab Coat | A fully-buttoned lab coat made of a suitable material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | May be necessary depending on the form of the waste (e.g., solid powder) and the ventilation available. Consult your institution's EHS for specific guidance.[2] | To prevent inhalation of dust or vapors, which can be toxic. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 3,4-dimethoxy-N-(2-methoxyethyl)aniline waste.
-
Work Area Preparation:
-
Conduct all waste handling activities within a certified laboratory chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Waste Collection:
-
For solid waste (e.g., residual powder, contaminated weigh paper), carefully transfer it into a designated hazardous waste container. Avoid generating dust.
-
For liquid waste (e.g., solutions containing the compound), pour it into a designated, labeled hazardous waste container. Use a funnel to prevent spills.
-
For contaminated consumables (e.g., pipette tips, gloves, wipes), collect them in a separate, clearly labeled hazardous waste bag or container.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent (e.g., ethanol or methanol) followed by a thorough wash with soap and water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should have secondary containment to control any potential leaks.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed accurately.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Caption: Disposal workflow for 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Conclusion: A Commitment to Safety
The proper disposal of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard recognition, proper containment, use of personal protective equipment, and following a systematic disposal protocol, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your environmental health and safety office for any questions or clarification.
References
- Fisher Scientific. (2007, February 9).
- Washington State University. (n.d.).
- Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (2025, May 20).
- Santa Cruz Biotechnology, Inc. (2019, August 9). Safety Data Sheet: 4-Methoxy-N,N-dimethylaniline.
- Albayati, T. M., & Smith, T. J. (2025, August 6). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater.
- U.S. Environmental Protection Agency. (n.d.).
- Jaafari, J., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental Health Science and Engineering, 17(2), 1111-1133.
- MDPI. (n.d.).
- Chemos GmbH & Co. KG. (2021, November 30).
Sources
Navigating the Safe Handling of 3,4-dimethoxy-N-(2-methoxyethyl)aniline: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Aromatic amines as a class of compounds are known for their potential toxicity, and it is prudent to handle 3,4-dimethoxy-N-(2-methoxyethyl)aniline with the same level of caution.[1][3] The primary hazards associated with the closely related 3,4-dimethoxyaniline include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[4][5] Aromatic amines can be absorbed through the skin and may cause sensitization, leading to allergic reactions upon subsequent exposure.[6]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][7]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4]
-
Methemoglobinemia: A serious health concern with some aromatic amines is their ability to interfere with oxygen transport in the blood, a condition known as methemoglobinemia.[6] Symptoms can include dizziness, headache, and a bluish discoloration of the skin (cyanosis).[6]
-
Suspected Mutagenicity and Carcinogenicity: Some aromatic amines are suspected of causing genetic defects and cancer.[8]
| Hazard Classification (Based on 3,4-dimethoxyaniline) | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | Causes skin irritation.[4][5][9] |
| Eye Irritation | GHS07 | Warning | Causes serious eye irritation.[4][5] |
| Acute Toxicity (Oral) | GHS07 | Warning | Harmful if swallowed.[4][7] |
| Specific Target Organ Toxicity | GHS08 | Danger | Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3,4-dimethoxy-N-(2-methoxyethyl)aniline. The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.[10][11]
-
Hand Protection: Wear two pairs of chemically resistant gloves. Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility data for resistance to aromatic amines.[12] Change gloves frequently, and immediately if contamination is suspected.[12]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be used.[9][10] Ensure that the lab coat is fully buttoned and the cuffs of your gloves are worn over the sleeves of the coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk and ensuring procedural consistency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][13]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
Experimental Workflow for Safe Handling
Caption: Workflow for handling 3,4-dimethoxy-N-(2-methoxyethyl)aniline.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Weighing and Transfer:
-
Dispense the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Reaction and Work-up:
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
Maintain awareness of the reaction conditions and potential for exotherms.
-
During work-up procedures, be mindful of the potential for aerosol generation.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[2]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical. All waste containing 3,4-dimethoxy-N-(2-methoxyethyl)aniline must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[13]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3,4-dimethoxy-N-(2-methoxyethyl)aniline into your research, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
3,4-Dimethoxyaniline. PubChem. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
Substance Information - ECHA. European Chemicals Agency. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Substance Information - ECHA. European Chemicals Agency. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: [Link]
-
Substance Information - ECHA. European Chemicals Agency. Available at: [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
Identification of Aromatic Ammine Group. Scribd. Available at: [Link]
-
Personal Protective Equipment. Available at: [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Available at: [Link]
-
3,4-dimethoxy-N-(2-methoxyethyl)aniline. PubChem. Available at: [Link]
-
3,4-dimethoxy-N-[2-(2-methoxyethoxy)ethyl]aniline. PubChem. Available at: [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration. Available at: [Link]
-
Uniform Hazardous Waste Manifest. NH Department of Environmental Services. Available at: [Link]
-
Clean Earth of North Jersey, Inc. - Waste Profile Sheet. NY.Gov. Available at: [Link]
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The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). PubMed. Available at: [Link]
-
Aniline | Toxic Substances Portal. ATSDR - CDC. Available at: [Link]
-
A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4 Methylendioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction. ResearchGate. Available at: [Link]
-
Garbage Disposal (2026). InSinkErator US. Available at: [Link]
-
3,4-Methylenedioxy-N-ethylamphetamine. Wikipedia. Available at: [Link]
-
InSinkErator Announces Serial Number Coding Change. Mid-America Sales. Available at: [Link]
-
A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction. PubMed. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
